molecular formula C18H17ClN8O2 B12375054 LRRK2-IN-12

LRRK2-IN-12

カタログ番号: B12375054
分子量: 412.8 g/mol
InChIキー: LDFXRLNXLQBRHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LRRK2-IN-12 is a useful research compound. Its molecular formula is C18H17ClN8O2 and its molecular weight is 412.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H17ClN8O2

分子量

412.8 g/mol

IUPAC名

14-chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene

InChI

InChI=1S/C18H17ClN8O2/c1-10-13-17(25-27(10)12-5-3-6-20-16(12)28-2)29-8-4-7-26-15-11(14(19)24-26)9-21-18(22-13)23-15/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22,23)

InChIキー

LDFXRLNXLQBRHK-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=NN1C3=C(N=CC=C3)OC)OCCCN4C5=NC(=NC=C5C(=N4)Cl)N2

製品の起源

United States

Foundational & Exploratory

LRRK2-IN-12: A Technical Guide to its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The pathogenic effects of these mutations are often linked to an increase in LRRK2's kinase activity, making it a prime therapeutic target. LRRK2-IN-12 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a critical tool for studying LRRK2-mediated signaling pathways and their role in neurodegeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, including its effects on downstream signaling, relevant experimental protocols, and quantitative data.

Core Mechanism of Action: LRRK2 Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate group from ATP to its substrates. This inhibition of LRRK2's catalytic activity is the primary mechanism through which this compound exerts its effects in neuronal cells. The most well-validated substrates of LRRK2 are a subset of Rab GTPases, which are key regulators of vesicular trafficking.

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

LRRK2 Variant Assay Type IC50 (nM) Reference
LRRK2 (Wild-Type)In vitro kinase assay1.1[1]
LRRK2 (G2019S)In vitro kinase assay0.45[1]
LRRK2 (Wild-Type)ADP-Glo Kinase Assay0.46[1]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is implicated in a variety of cellular processes within neurons, including vesicle trafficking, autophagy, and neurite outgrowth.[2][3] Its kinase activity is central to these functions. Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to aberrant phosphorylation of its substrates, including Rab10 and Rab12.[4] This hyperphosphorylation is thought to contribute to the neuronal dysfunction observed in Parkinson's disease. This compound directly counteracts this by blocking the kinase activity, thereby reducing the phosphorylation of downstream targets.

LRRK2_Signaling cluster_0 Normal LRRK2 Signaling cluster_1 Pathogenic LRRK2 & Inhibition LRRK2_active Active LRRK2 Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_active->Rab_GTPase Phosphorylation pRab_GTPase Phosphorylated Rab GTPase Vesicle_Trafficking Normal Vesicle Trafficking pRab_GTPase->Vesicle_Trafficking Regulates LRRK2_mutant Mutant LRRK2 (e.g., G2019S) Hyperactive pRab_GTPase_high Increased pRab GTPase LRRK2_mutant->pRab_GTPase_high Hyper-phosphorylation LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2_mutant Inhibition Neuronal_Dysfunction Neuronal Dysfunction pRab_GTPase_high->Neuronal_Dysfunction Leads to

Figure 1: LRRK2 Signaling and Inhibition by this compound.

Experimental Workflow: Assessing this compound Activity in Neuronal Cells

A typical workflow to evaluate the efficacy of this compound in a neuronal cell model involves several key steps, from cell culture and treatment to downstream analysis of LRRK2 activity and cellular phenotypes.

Experimental_Workflow cluster_assays Downstream Assays Start Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) Treatment Treatment with this compound (Dose-response and time-course) Start->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Immunocytochemistry Immunocytochemistry (Subcellular localization) Treatment->Immunocytochemistry Neurite_Outgrowth Neurite Outgrowth Assay (Phenotypic analysis) Treatment->Neurite_Outgrowth Western_Blot Western Blot for pRab10 / Total Rab10 Cell_Lysis->Western_Blot Kinase_Assay In vitro Kinase Assay (IC50 determination) Cell_Lysis->Kinase_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Immunocytochemistry->Data_Analysis Neurite_Outgrowth->Data_Analysis

Figure 2: Experimental workflow for assessing this compound activity.

Experimental Protocols

Western Blot for Phospho-Rab10 (pRab10)

This protocol is designed to assess the inhibition of LRRK2 kinase activity by measuring the phosphorylation status of its substrate, Rab10.

a. Cell Culture and Treatment:

  • Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) at a suitable density.

  • Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature protein lysates in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against pRab10 (Thr73) and total Rab10 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect chemiluminescence using an appropriate imaging system.

d. Data Analysis:

  • Quantify band intensities using software like ImageJ.

  • Normalize the pRab10 signal to the total Rab10 signal to determine the relative phosphorylation level.

In Vitro LRRK2 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified LRRK2.

a. Reagents:

  • Purified recombinant LRRK2 (WT or mutant).

  • LRRK2 kinase assay buffer.

  • LRRKtide (a synthetic peptide substrate).

  • ATP (and [γ-³²P]ATP for radioactive assays).

  • This compound in DMSO.

b. Assay Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme, kinase buffer, and varying concentrations of this compound.

  • Initiate the kinase reaction by adding a mixture of LRRKtide and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the remaining radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo), luminescence is measured.

c. Data Analysis:

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Immunocytochemistry for LRRK2 and pRab10 Localization

This protocol allows for the visualization of LRRK2 and pRab10 within neuronal cells and the assessment of any changes in their subcellular localization upon treatment with this compound.

a. Cell Culture and Treatment:

  • Grow neuronal cells on coverslips.

  • Treat with this compound as described for the Western blot protocol.

b. Fixation and Permeabilization:

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

c. Immunostaining:

  • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with primary antibodies against LRRK2 and pRab10 overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

d. Imaging and Analysis:

  • Mount coverslips on slides and image using a fluorescence or confocal microscope.

  • Analyze images for changes in protein expression levels and subcellular distribution.

Neurite Outgrowth Assay

This assay assesses the phenotypic consequences of LRRK2 inhibition on neuronal morphology.

a. Cell Culture and Treatment:

  • Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) at a low density.

  • Differentiate the cells to induce neurite formation if necessary (e.g., with NGF for PC12 cells).

  • Treat with this compound at various concentrations.

b. Imaging:

  • Acquire images of the cells at different time points using a high-content imaging system or a standard microscope.

c. Data Analysis:

  • Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of neurites, and branching complexity.

  • Compare the results between treated and control groups to determine the effect of this compound on neurite outgrowth.

Conclusion

This compound is a powerful research tool for dissecting the role of LRRK2 kinase activity in neuronal function and dysfunction. Its ability to potently and selectively inhibit LRRK2 allows for a detailed investigation of the downstream signaling pathways, particularly the phosphorylation of Rab GTPases, and their impact on cellular processes relevant to Parkinson's disease. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to advance our understanding of LRRK2 biology and to evaluate the therapeutic potential of LRRK2 kinase inhibition.

References

LRRK2-IN-12: A Potent Inhibitor of the Parkinson's-Associated G2019S Mutant Kinase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive into the Binding Affinity, Cellular Activity, and Methodologies for the Characterization of LRRK2-IN-12, a significant tool in the study of Leucine-Rich Repeat Kinase 2 (LRRK2) and its role in Parkinson's disease.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The G2019S mutation within the LRRK2 kinase domain is the most common genetic cause of both familial and sporadic forms of the disease, leading to a gain-of-function increase in kinase activity. The small molecule inhibitor, this compound, has demonstrated potent and selective inhibition of LRRK2, particularly the pathogenic G2019S mutant. This technical guide provides an in-depth analysis of the binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The inhibitory potency of this compound has been quantified through biochemical assays, revealing its high affinity for both wild-type and the G2019S mutant of LRRK2. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTargetIC50 (nM)
This compoundLRRK2 G2019S0.45
This compoundLRRK2 WT1.1

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase, playing a crucial role in various cellular processes, including vesicular trafficking. The G2019S mutation enhances its kinase activity, leading to aberrant phosphorylation of downstream substrates and contributing to neuronal toxicity.

Upstream regulators, such as the Rab GTPase Rab29, are thought to recruit LRRK2 to the surface of the Golgi apparatus. Once activated, LRRK2 phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12. This phosphorylation event modulates the activity of these Rab proteins, impacting their interaction with effector proteins and thereby disrupting vesicular transport pathways. The pathogenic effects of the G2019S mutation are believed to be mediated, at least in part, through the hyperphosphorylation of these Rab substrates. LRRK2 has also been implicated in the mitogen-activated protein kinase (MAPK) signaling cascade, further highlighting its central role in cellular signaling.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate group from ATP to its substrates. By blocking the kinase activity of LRRK2, this compound effectively reduces the phosphorylation of downstream targets like Rab10, thereby mitigating the pathological consequences of the G2019S mutation.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates cluster_mapk MAPK Pathway Rab29 Rab29 LRRK2_G2019S LRRK2 (G2019S) Rab29->LRRK2_G2019S Recruits to Golgi Golgi Golgi->LRRK2_G2019S Rab10 Rab10 LRRK2_G2019S->Rab10 Phosphorylates MAPK_Pathway MAPK Pathway LRRK2_G2019S->MAPK_Pathway Activates LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2_G2019S Inhibits pRab10 pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Disrupts

LRRK2 signaling and inhibition by this compound.

Experimental Protocols

The determination of the binding affinity and cellular activity of LRRK2 inhibitors such as this compound involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified recombinant LRRK2 (both wild-type and G2019S mutant) by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human LRRK2 (WT and G2019S)

  • LRRKtide (a synthetic peptide substrate)

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

  • Add the recombinant LRRK2 enzyme and the LRRKtide substrate to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Prepare this compound dilutions C Add inhibitor, enzyme, and substrate to plate A->C B Prepare LRRK2 enzyme and substrate B->C D Incubate for inhibitor binding C->D E Initiate reaction with ATP D->E F Incubate for kinase reaction E->F G Add ADP-Glo™ Reagent to stop reaction F->G H Add Kinase Detection Reagent G->H I Measure luminescence H->I J Calculate % inhibition and determine IC50 I->J

Workflow for the biochemical kinase inhibition assay.
Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate, such as Rab10.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 G2019S)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rab10 and total Rab10 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Rab10 and total Rab10.

    • Normalize the phospho-Rab10 signal to the total Rab10 signal for each sample.

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50 value.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_data_analysis Data Analysis A Plate and treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Block membrane and incubate with primary antibodies C->D E Incubate with secondary antibodies D->E F Detect chemiluminescent signal E->F G Quantify band intensities F->G H Normalize phospho-protein to total protein G->H I Determine cellular IC50 H->I

Workflow for the cellular LRRK2 kinase inhibition assay.

LRRK2-IN-12 as a chemical probe for Parkinson's disease research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Utilization of LRRK2-IN-1 as a Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease Research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic variant, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. Potent and selective chemical probes are indispensable tools for dissecting the cellular functions of LRRK2 and for validating it as a drug target. This technical guide focuses on LRRK2-IN-1, a first-generation, potent, and selective inhibitor of LRRK2, which has been instrumental in advancing our understanding of LRRK2 biology. While the initial query concerned LRRK2-IN-12, publicly available data for this specific compound is not available. Therefore, this guide will focus on the well-characterized and widely used chemical probe, LRRK2-IN-1.

LRRK2-IN-1: Mechanism of Action and Properties

LRRK2-IN-1 is an ATP-competitive inhibitor of LRRK2 kinase activity.[1][2] By binding to the ATP pocket of the LRRK2 kinase domain, it prevents the phosphorylation of LRRK2 substrates. The inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 itself at key serine residues (e.g., Ser910 and Ser935) and its physiological substrates, such as Rab10.[1][3] A reduction in the phosphorylation of these sites serves as a reliable biomarker for LRRK2 kinase inhibition in both biochemical and cellular assays.[1][3]

Data Presentation

The following tables summarize the quantitative data for LRRK2-IN-1, providing a clear comparison of its biochemical potency, cellular activity, kinase selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency of LRRK2-IN-1

TargetIC50 (nM)Assay ConditionsReference
LRRK2 (Wild-Type)13100 µM ATP[1]
LRRK2 (G2019S)6100 µM ATP[1]
LRRK2 (A2016T)2450100 µM ATP[4]
LRRK2 (G2019S + A2016T)3080100 µM ATP[4]

Table 2: Cellular Activity of LRRK2-IN-1

Cell LineReadoutIC50Reference
HEK293 (stably expressing LRRK2 WT)Inhibition of Ser910/Ser935 phosphorylation~1-3 µM[5]
HEK293 (stably expressing LRRK2 G2019S)Inhibition of Ser910/Ser935 phosphorylation~1-3 µM[5]
Human Lymphoblastoid Cells (Control)Inhibition of LRRK2 phosphorylation~1-3 µM[5]
Human Lymphoblastoid Cells (G2019S homozygous)Inhibition of LRRK2 phosphorylation~1-3 µM[5]
SH-SY5Y Neuroblastoma CellsInhibition of endogenous LRRK2 Ser910/Ser935 phosphorylationDose-dependent[1]
HeLa CellsInhibition of MAPK7 autophosphorylation160 nM[5]

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

KinaseIC50 (nM)Assay TypeReference
DCLK245Biochemical[1]
MAPK7 (ERK5)160Cellular (autophosphorylation)[1]
AURKB>1000Biochemical[1]
CHEK2>1000Biochemical[1]
MKNK2>1000Biochemical[1]
MYLK>1000Biochemical[1]
NUAK1>1000Biochemical[1]
PLK1>1000Biochemical[1]

LRRK2-IN-1 was profiled against over 470 kinases and was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the DMSO control at a concentration of 10 µM in KINOMEscan™ assays.[1]

Table 4: Pharmacokinetic Properties of LRRK2-IN-1 in Mice

ParameterValueRoute of AdministrationReference
Half-life (T1/2)4.5 hoursOral[1]
Area Under the Curve (AUC)14758 hr*ng/mLOral[1]
Oral Bioavailability (%F)49.3%Oral[1]
Brain PenetrationPoorIntraperitoneal[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1 using [γ-³²P]ATP and a peptide or protein substrate.[2][6][7]

1. Reagents and Materials:

  • Kinase Buffer (10x): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

  • Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant).

  • Substrate: Myelin Basic Protein (MBP) at a final concentration of 0.25 mg/mL or LRRKtide peptide substrate at a final concentration of 20 µM.[2][7]

  • Inhibitor: LRRK2-IN-1 dissolved in DMSO, prepared in a serial dilution.

  • ATP Stock: 10 mM non-radioactive ATP.

  • Radioactive ATP: [γ-³²P]ATP.

  • Reaction Mix: Kinase Buffer (1x), 100 µM ATP, and ~0.5 µCi [γ-³²P]ATP per reaction.

  • Stop Solution: 4x Laemmli sample buffer.

  • SDS-PAGE gels and blotting apparatus.

2. Kinase Reaction Procedure:

  • Prepare the reaction in a total volume of 20-25 µL.

  • Add 1 µL of serially diluted LRRK2-IN-1 or DMSO (vehicle control) to each reaction tube.

  • Add the diluted LRRK2 enzyme to each tube.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the ATP/substrate mix.

  • Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[6]

  • Stop the reaction by adding 6.25 µL of 4x Laemmli sample buffer.

3. Detection and Analysis:

  • Boil the samples at 95-100°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

  • Quantify the band intensities using densitometry.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73) via Western blot.[3][8]

1. Reagents and Materials:

  • Cell Line: A cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or primary cells like PBMCs).

  • Inhibitor: LRRK2-IN-1.

  • Cell Culture Medium and Reagents.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-total LRRK2, Rabbit anti-pT73-Rab10, Mouse anti-total Rab10.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent Substrate (ECL).

2. Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of LRRK2-IN-1 (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels.

  • Plot the normalized phosphorylation levels against the LRRK2-IN-1 concentration to generate a dose-response curve and determine the cellular IC50.

LRRK2 Thermal Shift Assay (TSA)

This protocol describes a method to assess the direct binding of LRRK2-IN-1 to LRRK2 by measuring the change in the protein's thermal stability.[9][10]

1. Reagents and Materials:

  • Protein: Purified LRRK2.

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol.

  • Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).

  • Inhibitor: LRRK2-IN-1 or DMSO control.

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

2. Procedure:

  • Prepare a master mix containing the LRRK2 protein (final concentration ~2-4 µM) and SYPRO Orange dye (final dilution 1:1000) in the assay buffer.

  • Aliquot the master mix into the wells of the PCR plate.

  • Add LRRK2-IN-1 or DMSO to the wells to a final desired concentration (e.g., 10 µM).

  • Seal the plate, mix, and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to perform a thermal melt from 25°C to 95°C with a ramp rate of 1-3°C/minute, while continuously monitoring fluorescence.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

  • A positive shift in the Tm in the presence of LRRK2-IN-1 compared to the DMSO control indicates that the compound binds to and stabilizes the LRRK2 protein.

Mandatory Visualization

LRRK2 Signaling Pathway and Inhibition

LRRK2_Signaling cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects GTP_GDP GTP/GDP Binding LRRK2_inactive LRRK2 (Inactive) GTP_GDP->LRRK2_inactive Activates Dimerization Dimerization Dimerization->LRRK2_inactive Activates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibits pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction

Caption: LRRK2 signaling pathway and the point of inhibition by LRRK2-IN-1.

Experimental Workflow for LRRK2 Inhibitor Characterization

Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) TSA Thermal Shift Assay (Target Engagement) Cell_Treatment Treat Cells with LRRK2-IN-1 Western_Blot Western Blot for pLRRK2 & pRab10 (Cellular IC50) Cell_Treatment->Western_Blot PK_Studies Pharmacokinetic Studies in Mice PD_Studies Pharmacodynamic Studies (pLRRK2 in tissues) PK_Studies->PD_Studies

Caption: General workflow for the characterization of an LRRK2 inhibitor.

Logic of Using a Chemical Probe for Target Validation

Target_Validation_Logic Hypothesis Hypothesis: Increased LRRK2 Kinase Activity Contributes to PD Pathogenesis Chemical_Probe Chemical Probe: Potent & Selective LRRK2 Inhibitor (LRRK2-IN-1) Hypothesis->Chemical_Probe Experiment Experiment: Treat cellular or animal models of PD with LRRK2-IN-1 Chemical_Probe->Experiment Observation Observation: Measure rescue of disease-related phenotypes (e.g., neuronal survival, vesicular trafficking defects) Experiment->Observation Conclusion Conclusion: LRRK2 kinase activity is a valid therapeutic target for PD Observation->Conclusion

References

Investigating the LRRK2 Pathway with LRRK2-IN-1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of the Leucine-Rich Repeat Kinase 2 (LRRK2) pathway using the potent and selective inhibitor, LRRK2-IN-1. This document details the inhibitor's biochemical and cellular activity, provides in-depth experimental protocols for its use, and visualizes the intricate LRRK2 signaling cascade and experimental workflows.

Introduction to LRRK2 and the Inhibitor LRRK2-IN-1

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic links to Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, most notably G2019S, lead to a hyperactive kinase state, suggesting that inhibition of LRRK2's kinase activity is a promising therapeutic strategy.

LRRK2-IN-1 was one of the first potent and selective small-molecule inhibitors of LRRK2 to be developed.[1] It acts as an ATP-competitive inhibitor, effectively blocking the phosphotransferase activity of both wild-type and mutant forms of LRRK2.[2] Its utility as a research tool has been instrumental in elucidating the cellular functions of LRRK2 and dissecting its signaling pathways. However, it is important to note that LRRK2-IN-1 has poor blood-brain barrier penetration, limiting its direct application for in vivo studies of the central nervous system.[2]

Data Presentation: Quantitative Analysis of LRRK2-IN-1

The following tables summarize the key quantitative data for LRRK2-IN-1, providing a clear comparison of its potency against various LRRK2 mutants and its selectivity against other kinases.

Table 1: Biochemical Potency of LRRK2-IN-1 Against LRRK2 Variants
LRRK2 VariantIC50 (nM)Assay ConditionsReference(s)
LRRK2 (Wild-Type)13100 µM ATP[3][4]
LRRK2 (G2019S)6100 µM ATP[3][4]
LRRK2 (A2016T)2450Not Specified[3]
LRRK2 (G2019S + A2016T)3080Not Specified[3]
Table 2: Cellular Activity of LRRK2-IN-1
Assay TypeCell LineLRRK2 VariantIC50 (µM)Reference(s)
TR-FRET (pSer935)HEK293Wild-Type0.08[5]
TR-FRET (pSer935)HEK293G2019S0.03[5]
Table 3: Kinase Selectivity Profile of LRRK2-IN-1

LRRK2-IN-1 has been profiled against a large panel of kinases and has demonstrated high selectivity. At a concentration of 10 µM, it inhibited only 12 kinases out of a panel of 442.[3][4]

KinaseIC50 (nM)Reference(s)
DCLK245[4]
AURKB>1000[4]
CHEK2>1000[4]
MKNK2>1000[4]
MYLK>1000[4]
NUAK1>1000[4]
PLK1>1000[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the LRRK2 pathway using LRRK2-IN-1.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol assesses the direct inhibitory effect of LRRK2-IN-1 on LRRK2 kinase activity using a radioactive ATP isotope.

Objective: To determine the IC50 value of LRRK2-IN-1 against purified LRRK2.

Materials:

  • Recombinant human LRRK2 (wild-type or mutant)

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • LRRK2-IN-1 dissolved in DMSO

  • SDS-PAGE gels and Western blot apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and MBP (or peptide substrate) in the kinase assay buffer.

  • Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-20 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[1]

  • Incubate the reaction for 30-60 minutes at 30°C.[1]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the radioactive signal corresponding to the phosphorylated substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay measures the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity within a cellular context, leading to the dephosphorylation of specific serine residues, such as Ser935.

Objective: To assess the cellular potency of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser935.

Materials:

  • HEK293 or other suitable cells expressing LRRK2 (wild-type or mutant)

  • Cell culture medium and reagents

  • LRRK2-IN-1 dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

  • Chemiluminescence detection system

Procedure:

  • Plate cells in multi-well plates and allow them to adhere.

  • Treat the cells with a range of LRRK2-IN-1 concentrations (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[1][6]

  • Clarify the lysates by centrifugation.[1]

  • Determine the protein concentration of each lysate.

  • Perform Western blot analysis using antibodies against pSer935-LRRK2 and total LRRK2. A loading control (e.g., GAPDH or β-actin) should also be included.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

  • Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation (EC50).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for characterizing LRRK2-IN-1.

LRRK2_Signaling_Pathway LRRK2_IN_1 LRRK2-IN-1 LRRK2 LRRK2 LRRK2_IN_1->LRRK2 Inhibits Rab8 Rab8 LRRK2->Rab8 Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates Rab29 Rab29 Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Activates pRab8 pRab8 Rab8->pRab8 pRab10 pRab10 Rab10->pRab10 pRab12 pRab12 Rab12->pRab12 Vesicular_Trafficking Vesicular Trafficking pRab8->Vesicular_Trafficking Regulates Autophagy Autophagy pRab10->Autophagy Regulates Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab12->Cytoskeletal_Dynamics Regulates

Caption: LRRK2 signaling cascade and the inhibitory action of LRRK2-IN-1.

LRRK2_Inhibitor_Workflow Start Start: Hypothesis LRRK2 inhibition is therapeutic Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 of LRRK2-IN-1 Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (Western Blot for pLRRK2) Determine_IC50->Cellular_Assay Potent Inhibition Determine_EC50 Determine Cellular EC50 Cellular_Assay->Determine_EC50 Phenotypic_Assay Phenotypic Assays (e.g., Neurite Outgrowth) Determine_EC50->Phenotypic_Assay Cellular Activity Assess_Phenotype Assess Phenotypic Rescue Phenotypic_Assay->Assess_Phenotype End End: Candidate Validation Assess_Phenotype->End Efficacy Demonstrated

Caption: Workflow for characterizing an LRRK2 inhibitor like LRRK2-IN-1.

Conclusion

LRRK2-IN-1 remains a cornerstone tool for researchers investigating the complex biology of LRRK2. Its high potency and selectivity allow for precise interrogation of the LRRK2 signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for designing and executing experiments aimed at further unraveling the role of LRRK2 in health and disease, and for the development of next-generation LRRK2-targeted therapeutics. It is crucial for researchers to consider the specific context of their experimental systems and to include appropriate controls to ensure the validity of their findings.

References

LRRK2-IN-12 and Its Impact on Rab GTPase Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of LRRK2-IN-12, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), on the phosphorylation of Rab GTPases. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, and the kinase activity of the LRRK2 protein is a key target for therapeutic intervention. This document summarizes the core mechanism of LRRK2-mediated Rab phosphorylation, the inhibitory action of this compound, quantitative data on this inhibition, and detailed experimental protocols for its assessment.

The LRRK2-Rab Signaling Axis

LRRK2 is a large, multi-domain protein that functions as a serine/threonine kinase. A crucial downstream signaling pathway involves the direct phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. LRRK2 phosphorylates these Rab proteins within their highly conserved switch II domain, a critical region for their interaction with regulatory proteins and effectors. This phosphorylation event significantly alters the function of Rab GTPases, impacting processes such as vesicle transport, organelle dynamics, and autophagy.

Key Rab GTPases identified as physiological substrates of LRRK2 include Rab3A/B/C/D, Rab8A/B, Rab10, Rab12, Rab29, Rab35, and Rab43.[1] The phosphorylation of these proteins by LRRK2 is enhanced by pathogenic mutations, such as the common G2019S substitution, which increases LRRK2 kinase activity.[2]

The signaling cascade can be visualized as follows:

LRRK2_Rab_Signaling cluster_activation LRRK2 Activation cluster_phosphorylation Rab GTPase Phosphorylation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Consequences LRRK2_inactive Inactive LRRK2 (cytosolic) LRRK2_active Active LRRK2 (membrane-associated) LRRK2_inactive->LRRK2_active Conformational Change pRab_GTPase Phosphorylated Rab GTPase (pT73-Rab10) LRRK2_active->pRab_GTPase Phosphorylation Activating_stimuli Pathogenic Mutations (e.g., G2019S) Upstream Signals Activating_stimuli->LRRK2_active Activation Rab_GTPase Rab GTPase (e.g., Rab10) Rab_GTPase->LRRK2_active Altered_trafficking Altered Vesicular Trafficking pRab_GTPase->Altered_trafficking Functional Impact LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2_active Inhibition WB_Workflow Cell_Culture 1. Cell Culture (e.g., A549, MEFs) Inhibitor_Treatment 2. This compound Treatment (Dose-response or time-course) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pRab10, anti-total Rab10) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis Phostag_Workflow Sample_Prep 1. Sample Preparation (as in Western Blot) Phostag_Gel 2. Phos-tag SDS-PAGE Sample_Prep->Phostag_Gel Transfer 3. Protein Transfer (with EDTA in transfer buffer) Phostag_Gel->Transfer Immunoblot 4. Immunoblotting (with anti-total Rab10 antibody) Transfer->Immunoblot Detection 5. Detection & Analysis Immunoblot->Detection

References

Cellular Targets of LRRK2 Kinase Inhibitors in Primary Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity, making LRRK2 a prime therapeutic target for neuroprotective strategies in PD.[1] LRRK2 kinase inhibitors are being developed to counteract the effects of this hyper-activity. Primary neurons are a crucial in vitro model system for investigating the molecular mechanisms of LRRK2 function and the effects of its inhibition in a physiologically relevant context. This technical guide provides an in-depth overview of the known cellular targets of LRRK2 inhibitors in primary neurons, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation

Quantitative Data on LRRK2 Inhibitor Activity and Effects

The following tables summarize the key quantitative data regarding the potency of the LRRK2 inhibitor MLi-2 and its effects on cellular targets in primary neurons.

Table 1: Potency of LRRK2 Inhibitor MLi-2
Parameter Value
In Vitro Kinase Assay IC50 0.76 nM[1][2]
Cellular pSer935 LRRK2 IC50 1.4 nM[3]
Radioligand Competition Binding Assay IC50 3.4 nM[3]
Table 2: Effects of LRRK2 Inhibition on Cellular Targets in Primary Neurons
Cellular Process Effect of LRRK2 Inhibition (MLi-2)
LRRK2 Autophosphorylation (pS935) Reduced by over 75% in the central nervous system.[2]
Rab GTPase Phosphorylation Decreased phosphorylation of Rab10.[4]
Neurite Outgrowth Reversal of neurite outgrowth defects caused by mutant LRRK2.[5]
α-synuclein Localization Increased colocalization of α-synuclein with the presynaptic marker vGLUT1.[6]
Lysosomal Function Normalization of lysosomal number, pH, and Cathepsin L activity in GBA1 heterozygous-null iPSC-derived neurons.[4]

Experimental Protocols

Protocol 1: Primary Neuron Culture and LRRK2 Inhibitor Treatment

Objective: To culture primary neurons and treat them with a LRRK2 inhibitor to study its effects on cellular targets.

Materials:

  • E16-E18 mouse embryos[6]

  • Papain dissociation system[7]

  • Poly-L-lysine-coated culture plates[7]

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[7]

  • LRRK2 inhibitor (e.g., MLi-2)[6]

  • Dimethyl sulfoxide (DMSO)[6]

Procedure:

  • Isolate primary hippocampal or cortical neurons from E16-E18 mouse embryos using a papain dissociation system.[7]

  • Seed the dissociated neurons onto poly-L-lysine-coated plates.[7]

  • Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7]

  • Perform half-media changes every 4-5 days.[7]

  • On day in vitro (DIV) 7, treat the neurons with the LRRK2 inhibitor (e.g., 10-30 nM MLi-2) or a vehicle control (DMSO).[6]

  • Incubate the neurons for the desired treatment duration (e.g., 7 days).[6]

  • After treatment, proceed with downstream analysis such as immunocytochemistry or cell lysis for western blotting.

Protocol 2: Immunocytochemistry for Neurite Outgrowth Analysis

Objective: To visualize and quantify neurite outgrowth in primary neurons following LRRK2 inhibitor treatment.

Materials:

  • 4% paraformaldehyde (PFA) in PBS[8]

  • Permeabilization buffer (0.25% Triton X-100 in PBS)[8]

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix the treated primary neurons with 4% PFA for 15-20 minutes at room temperature.[8]

  • Wash the cells three times with PBS.[8]

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8]

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using image analysis software.

Protocol 3: Phosphoproteomic Analysis of Primary Neurons

Objective: To identify and quantify changes in protein phosphorylation in primary neurons following LRRK2 inhibitor treatment.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]

  • Trypsin for protein digestion

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lyse the treated primary neurons in ice-cold lysis buffer containing protease and phosphatase inhibitors.[2]

  • Determine the protein concentration of the lysates.

  • Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

  • Enrich for phosphopeptides using a phosphopeptide enrichment kit according to the manufacturer's instructions.

  • Analyze the enriched phosphopeptides by LC-MS/MS.[9][10][11]

  • Identify and quantify the phosphopeptides using appropriate proteomics software.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Cellular Targets cluster_2 Pathophysiological Relevance in Neurons LRRK2 Active LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Neurite_Outgrowth Neurite Outgrowth & Cytoskeletal Dynamics LRRK2->Neurite_Outgrowth Regulates Lysosomal_Function Lysosomal Homeostasis LRRK2->Lysosomal_Function Regulates LRRK2_IN_12 LRRK2-IN-12 (e.g., MLi-2) LRRK2_IN_12->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Synaptic_Function Synaptic Function Vesicular_Trafficking->Synaptic_Function Axonal_Transport Axonal Transport Vesicular_Trafficking->Axonal_Transport Neurite_Outgrowth->Synaptic_Function Neurodegeneration Neurodegeneration Lysosomal_Function->Neurodegeneration Dysfunction contributes to

Caption: LRRK2 signaling cascade and its inhibition.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cluster_2 Data Analysis A Primary Neuron Culture B LRRK2 Inhibitor (this compound) Treatment A->B C Immunocytochemistry (Neurite Outgrowth) B->C D Western Blot (Protein Phosphorylation) B->D E Phosphoproteomics (Global Phospho-profiling) B->E F Image Analysis (Neurite Quantification) C->F G Densitometry D->G H Mass Spectrometry Data Analysis E->H

Caption: Workflow for studying LRRK2 inhibitor effects.

References

Unraveling the Kinase Selectivity Profile of LRRK2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding the precise interactions of LRRK2-IN-1 with the human kinome is paramount for its application as a chemical probe in basic research and for its potential therapeutic development for Parkinson's disease and other LRRK2-associated pathologies. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.

Core Data Presentation: Kinase Inhibition Profile of LRRK2-IN-1

LRRK2-IN-1 has been extensively profiled against a broad panel of human kinases to determine its potency and selectivity. The following tables summarize the quantitative data from various screening platforms.

Table 1: Potency of LRRK2-IN-1 against LRRK2 Variants

Kinase TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP
LRRK2 (G2019S Mutant)60.1 mM ATP
LRRK2 (A2016T Mutant)2450Not Specified
LRRK2 (G2019S + A2016T)3080Not Specified

Table 2: Selectivity Profile of LRRK2-IN-1 Against a Panel of Off-Target Kinases

Off-Target KinaseInhibition / Activity MetricValue (nM)Assay Type
DCLK2IC5045Biochemical Assay
MAPK7EC50160Cellular Assay
AURKBIC50> 1000Biochemical Assay
CHEK2IC50> 1000Biochemical Assay
MKNK2IC50> 1000Biochemical Assay
MYLKIC50> 1000Biochemical Assay
NUAK1IC50> 1000Biochemical Assay
PLK1IC50> 1000Biochemical Assay

In addition to the specific off-target data above, a broad screen of 442 kinases using the KINOMEscan™ platform at a concentration of 10 µM LRRK2-IN-1 demonstrated that only 12 kinases exhibited a signal of less than 10% of the DMSO control, indicating a high degree of selectivity.[1]

Experimental Protocols

The characterization of LRRK2-IN-1's kinase selectivity profile involved a multi-faceted approach, employing biochemical, cellular, and in vivo assays. The following are detailed methodologies for the key experiments cited.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay quantifies the direct inhibitory effect of LRRK2-IN-1 on the enzymatic activity of recombinant LRRK2.

Materials:

  • Recombinant full-length LRRK2 (Wild-Type or G2019S mutant)

  • LRRK2 substrate peptide (e.g., LRRKtide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Non-radioactive ATP

  • LRRK2-IN-1 dissolved in DMSO

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and LRRK2 substrate peptide in the kinase assay buffer.

  • Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration of 0.1 mM.

  • Allow the reaction to proceed for 20 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of LRRK2-IN-1 to engage LRRK2 within a cellular environment, leading to the dephosphorylation of key serine residues (Ser910 and Ser935) which are markers of LRRK2 pathway activity.

Materials:

  • HEK293 cells stably expressing Flag-tagged LRRK2 (Wild-Type or G2019S mutant)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LRRK2-IN-1 dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-Flag (for total LRRK2), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 90 minutes.

  • Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

KinomeScan™ Profiling

This is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

General Principle: The assay involves the incubation of DNA-tagged kinases with the test compound (LRRK2-IN-1) and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound. The results are typically reported as a percentage of the DMSO control.

KiNativ™ Cellular Kinase Profiling

This activity-based proteomic platform measures the engagement of a kinase inhibitor with its targets in a cellular context.

General Principle:

  • Live cells or cell lysates are treated with the kinase inhibitor (LRRK2-IN-1).

  • A biotinylated, irreversible ATP probe is then added, which covalently labels the active site of kinases that are not occupied by the inhibitor.

  • The proteome is digested, and the biotinylated peptides are enriched using streptavidin.

  • The enriched peptides are analyzed by mass spectrometry to identify and quantify the kinases that were accessible to the probe, thereby inferring the targets of the inhibitor.

Mandatory Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effectors Growth_Factors Growth Factors Upstream_Kinases Upstream Kinases Growth_Factors->Upstream_Kinases Stress Cellular Stress Stress->Upstream_Kinases LRRK2_Inactive LRRK2 (Inactive) Upstream_Kinases->LRRK2_Inactive Phosphorylation LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibition Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Phospho_Rab->Cytoskeletal_Dynamics

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_binding Binding Assays cluster_cellular Cellular Assays Recombinant_Kinase Recombinant Kinase Panel Radiometric_Assay Radiometric Kinase Assay ([γ-³²P]ATP) Recombinant_Kinase->Radiometric_Assay IC50_Determination IC50 Value Determination Radiometric_Assay->IC50_Determination KinomeScan KINOMEscan™ (Competition Binding) Percent_Inhibition Percent Inhibition Calculation KinomeScan->Percent_Inhibition Cell_Treatment Cell Treatment with LRRK2-IN-1 Western_Blot Western Blot for Phospho-Substrates Cell_Treatment->Western_Blot KiNativ KiNativ™ Profiling (Activity-Based Probes) Cell_Treatment->KiNativ EC50_Determination EC50 & Target Engagement Western_Blot->EC50_Determination KiNativ->EC50_Determination LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->Recombinant_Kinase LRRK2_IN_1->KinomeScan LRRK2_IN_1->Cell_Treatment

Caption: Workflow for determining the kinase selectivity profile of LRRK2-IN-1.

References

The Impact of LRRK2 Kinase Inhibition on Alpha-Synuclein Aggregation In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein in proteinaceous inclusions known as Lewy bodies. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common genetic causes of both familial and sporadic PD. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity and is associated with an elevated risk of developing the disease. A growing body of evidence suggests a critical interplay between LRRK2 kinase activity and alpha-synuclein pathology, making LRRK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the in vitro evidence demonstrating the impact of LRRK2 kinase inhibitors on alpha-synuclein aggregation, with a focus on experimental protocols and quantitative data. While specific data for LRRK2-IN-12 was not prominently available in the reviewed literature, this guide will focus on the effects of other potent and selective LRRK2 kinase inhibitors.

LRRK2 and Alpha-Synuclein: A Pathological Partnership

The precise mechanisms by which LRRK2 influences alpha-synuclein aggregation are still under active investigation. Several hypotheses have been proposed, including both direct and indirect pathways. One theory suggests that LRRK2 may directly phosphorylate alpha-synuclein, thereby promoting its propensity to misfold and aggregate. However, evidence for this direct interaction remains debated.[1]

Alternatively, LRRK2 may indirectly influence alpha-synuclein homeostasis through its roles in various cellular processes. LRRK2 has been implicated in the regulation of autophagy and lysosomal function, two critical pathways for the clearance of aggregated proteins.[2] Impaired function of these pathways due to aberrant LRRK2 kinase activity could lead to the accumulation of alpha-synuclein. Furthermore, LRRK2 is involved in neuroinflammatory processes, which have also been linked to the progression of alpha-synuclein pathology.[3][4]

Impact of LRRK2 Kinase Inhibitors on Alpha-Synuclein Aggregation: In Vitro Evidence

A number of potent and selective LRRK2 kinase inhibitors have been developed and utilized in preclinical studies to probe the therapeutic potential of targeting this pathway. In vitro models, including primary neuronal cultures and human cell lines, have been instrumental in elucidating the effects of these inhibitors on alpha-synuclein aggregation. These studies often employ pre-formed fibrils (PFFs) of alpha-synuclein to seed the aggregation of endogenous monomeric alpha-synuclein, mimicking the prion-like spread of pathology observed in PD.

Quantitative Data on the Effects of LRRK2 Inhibition

The following tables summarize quantitative data from studies investigating the impact of LRRK2 kinase inhibitors on alpha-synuclein aggregation in vitro.

Table 1: Effect of LRRK2 Inhibitor GNE-7915 on Phosphorylated Alpha-Synuclein Levels [5]

Cell LineInhibitorConcentrationOutcome MeasureResult
SH-SY5Y cells overexpressing wild-type alpha-synucleinGNE-79151 nMpSer129-α-Syn levels (Western Blot)↓40.1% (p < 0.01)
10 nM↓36.4% (p < 0.01)
100 nM↓29.3% (p < 0.01)

This data indicates that the LRRK2 inhibitor GNE-7915 significantly reduces the levels of alpha-synuclein phosphorylated at serine 129, a common pathological modification, in a dose-dependent manner.[5]

Table 2: Effect of LRRK2 Inhibitors on Alpha-Synuclein Inclusion Formation in Primary Neurons [6]

Neuronal ModelInhibitorConcentrationOutcome MeasureResult
G2019S-LRRK2 expressing primary neurons + α-syn PFFsPF-06447475100 nMpS129-α-syn inclusion areaSignificant reduction
MLi-2100 nMpS129-α-syn inclusion areaSignificant reduction

This study demonstrates that LRRK2 kinase inhibitors can block the enhanced formation of pathological alpha-synuclein inclusions induced by the G2019S LRRK2 mutation.[6]

Experimental Protocols

Preparation of Alpha-Synuclein Pre-Formed Fibrils (PFFs)

This protocol describes the generation of alpha-synuclein PFFs, which are used to seed aggregation in cellular models.[7][8]

Materials:

  • Recombinant human alpha-synuclein monomer

  • Phosphate-buffered saline (PBS), sterile

  • Thermomixer or shaking incubator

  • Sonicator (probe or water bath)

Procedure:

  • Monomer Preparation: Thaw recombinant alpha-synuclein monomer on ice. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates. The supernatant contains the monomeric protein.

  • Fibril Assembly: Dilute the monomeric alpha-synuclein in sterile PBS to a final concentration of 5 mg/mL.

  • Incubation: Incubate the solution at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days. Fibril formation is indicated by the appearance of turbidity.

  • Sonication: To generate smaller, more potent seeds, sonicate the fibril solution on ice. The sonication parameters (power, duration, pulses) should be optimized to produce fibrils with an average length of less than 50 nm.

  • Aliquoting and Storage: Aliquot the PFFs and store at -80°C until use.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[9][10]

Materials:

  • Alpha-synuclein monomer

  • Alpha-synuclein PFFs (optional, for seeding)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Plate sealer

Procedure:

  • Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture containing alpha-synuclein monomer (e.g., 50-100 µM), ThT (e.g., 10-25 µM), and the LRRK2 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). For seeded reactions, add a small amount of PFFs (e.g., 1-5% of monomer concentration).

  • Incubation and Monitoring: Seal the plate and incubate it in the plate reader at 37°C with intermittent shaking. Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

  • Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. The lag time, maximum fluorescence intensity, and slope of the elongation phase can be used to quantify the effect of the LRRK2 inhibitor on aggregation kinetics.

Immunocytochemistry for Alpha-Synuclein Aggregates in Primary Neurons

This protocol allows for the visualization and quantification of intracellular alpha-synuclein aggregates.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons)

  • Alpha-synuclein PFFs

  • LRRK2 inhibitor and vehicle control

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against phosphorylated alpha-synuclein (pS129)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate primary neurons and culture them to the desired stage (e.g., 7 days in vitro). Treat the neurons with the LRRK2 inhibitor or vehicle for a specified period (e.g., 24 hours).

  • PFF Transduction: Add sonicated alpha-synuclein PFFs to the culture medium at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the neurons for 7-14 days to allow for the formation of intracellular aggregates.

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number and size of pS129-positive puncta per cell can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

LRRK2_AlphaSyn_Pathway cluster_lrrk2 LRRK2 Kinase Activity cluster_cellular Cellular Processes cluster_asyn Alpha-Synuclein Pathology LRRK2_G2019S G2019S Mutation LRRK2_Activity LRRK2 Kinase Activity LRRK2_G2019S->LRRK2_Activity Increases LRRK2_WT Wild-Type LRRK2 LRRK2_WT->LRRK2_Activity Autophagy Autophagy/ Lysosomal Function LRRK2_Activity->Autophagy Inhibits Neuroinflammation Neuroinflammation LRRK2_Activity->Neuroinflammation Promotes aSyn_Aggregates α-Synuclein Aggregates Autophagy->aSyn_Aggregates Clearance Neuroinflammation->aSyn_Aggregates Enhances Aggregation aSyn_Monomer α-Synuclein Monomer aSyn_Monomer->aSyn_Aggregates Aggregation LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2_Inhibitor->LRRK2_Activity Inhibits

Caption: Proposed signaling pathways linking LRRK2 kinase activity to alpha-synuclein aggregation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis PFF_Prep 1. Prepare α-Syn PFFs PFF_Add 4. Add α-Syn PFFs PFF_Prep->PFF_Add Cell_Culture 2. Culture Primary Neurons or Cell Lines Inhibitor_Add 3. Add LRRK2 Inhibitor (or Vehicle) Cell_Culture->Inhibitor_Add Inhibitor_Add->PFF_Add Incubate 5. Incubate for 7-14 days PFF_Add->Incubate ThT_Assay ThT Assay (Kinetics) Incubate->ThT_Assay ICC Immunocytochemistry (Imaging) Incubate->ICC WB Western Blot (Biochemistry) Incubate->WB

Caption: General experimental workflow for assessing the impact of LRRK2 inhibitors on alpha-synuclein aggregation in vitro.

Conclusion

The in vitro studies summarized in this guide provide compelling evidence that inhibition of LRRK2 kinase activity can mitigate the pathological aggregation of alpha-synuclein. While the precise molecular mechanisms are still being elucidated, the data strongly support the continued investigation of LRRK2 inhibitors as a potential disease-modifying therapy for Parkinson's disease. The experimental protocols detailed herein offer a robust framework for researchers to further explore the intricate relationship between LRRK2 and alpha-synuclein and to evaluate the efficacy of novel therapeutic compounds. Future in vitro work should continue to dissect the downstream signaling pathways affected by LRRK2 inhibition and their specific contributions to alpha-synuclein homeostasis.

References

Methodological & Application

Application Notes and Protocols for LRRK2-IN-12 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing LRRK2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the cellular functions of LRRK2 and the therapeutic potential of its inhibition, particularly in the context of Parkinson's disease research.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[2] A common pathogenic mutation, G2019S, leads to increased LRRK2 kinase activity, suggesting that inhibition of this activity is a promising therapeutic strategy.[2] this compound is a chemical probe used to study the physiological and pathological roles of LRRK2 kinase activity in cellular models.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. A key substrate for monitoring LRRK2 kinase activity in a cellular context is the Rab GTPase, Rab10.[3] Inhibition of LRRK2 leads to a measurable decrease in the phosphorylation of Rab10 at the Threonine 73 (Thr73) position.[3]

Signaling Pathway

The diagram below illustrates the LRRK2 signaling pathway and the inhibitory action of this compound. Pathogenic mutations can lead to the overactivation of LRRK2's kinase function, resulting in excessive phosphorylation of its substrates, such as Rab GTPases. This aberrant phosphorylation can disrupt downstream cellular processes, including vesicle trafficking. This compound blocks this phosphorylation event, allowing for the study of the functional consequences of LRRK2 kinase inhibition.

Caption: LRRK2 signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for LRRK2 inhibitors from various cell-based experiments. This information can be used as a starting point for designing experiments with this compound.

Table 1: In Vitro and Cellular IC50 Values for LRRK2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundLRRK2 G2019SBiochemical0.45
This compoundLRRK2 WTBiochemical1.1
MLi-2LRRK2Cellular (pRab10 in MEFs)3-10[4]
MLi-2LRRK2Cellular (pRab10 in Neutrophils)30[4]

Table 2: Effective Concentrations and Incubation Times of LRRK2 Inhibitors in Cell Culture

Cell LineInhibitorConcentrationIncubation TimeObserved EffectReference
SH-SY5YLRRK2-IN-11 µM2 hoursLRRK2 relocalization[5]
SH-SY5YLRRK2-IN-15 µM12 hoursInduction of autophagy[6]
SH-SY5YGSK2578215A1 µM48 hoursMitigation of rotenone-induced senescence[7]
Human NeutrophilsMLi-2100 nM30 minutes~90% reduction in pRab10[4]
HEK293TMLi-2100 nM2 hoursInhibition of LRRK2 activity[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cell lines, such as SH-SY5Y or HEK293, with this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1 µM). It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 12, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as Western blotting, immunofluorescence, or other cellular assays.

Western Blot Analysis of LRRK2-Mediated Rab10 Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of its substrate, Rab10.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rab10 (pThr73) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rab10 or a loading control protein such as GAPDH or β-actin.

  • Quantification: Densitometrically quantify the bands corresponding to pRab10 and total Rab10. The ratio of pRab10 to total Rab10 will indicate the level of LRRK2 kinase activity.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Primary Antibody (pRab10) Primary Antibody (pRab10) Western Blot->Primary Antibody (pRab10) Secondary Antibody Secondary Antibody Primary Antibody (pRab10)->Secondary Antibody Detection Detection Secondary Antibody->Detection Normalization (Total Rab10/GAPDH) Normalization (Total Rab10/GAPDH) Detection->Normalization (Total Rab10/GAPDH) Quantification Quantification Normalization (Total Rab10/GAPDH)->Quantification

Caption: Workflow for Western Blot analysis of pRab10.

Immunofluorescence Staining for LRRK2 Localization

Changes in LRRK2 phosphorylation status upon inhibitor treatment can lead to its relocalization within the cell.[5] This can be visualized using immunofluorescence.

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound or a vehicle control as described in the general treatment protocol.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against LRRK2 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells and mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

    • Visualize the cells using a fluorescence or confocal microscope.

IF_Workflow Seed Cells on Coverslips Seed Cells on Coverslips Treat with this compound Treat with this compound Seed Cells on Coverslips->Treat with this compound Fix and Permeabilize Fix and Permeabilize Treat with this compound->Fix and Permeabilize Block Block Fix and Permeabilize->Block Primary Antibody (LRRK2) Primary Antibody (LRRK2) Block->Primary Antibody (LRRK2) Secondary Antibody (Fluorescent) Secondary Antibody (Fluorescent) Primary Antibody (LRRK2)->Secondary Antibody (Fluorescent) Mount and Image Mount and Image Secondary Antibody (Fluorescent)->Mount and Image

Caption: Immunofluorescence workflow for LRRK2.

Concluding Remarks

These application notes and protocols provide a framework for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions. The ability to monitor the inhibition of LRRK2 kinase activity, for instance by assessing Rab10 phosphorylation, is crucial for interpreting the cellular effects of this compound.

References

Application Notes and Protocols: LRRK2-IN-12 for Primary Cortical Neuron Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LRRK2-IN-12, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary cortical neuron cultures. The provided protocols and data are synthesized from established methodologies for similar LRRK2 inhibitors and are intended to serve as a starting point for your research.

Introduction

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] These mutations often lead to increased LRRK2 kinase activity, making it a key therapeutic target.[2][5][6] this compound is a research compound designed to inhibit this kinase activity, thereby providing a tool to investigate the cellular functions of LRRK2 and its role in neurodegeneration. In primary neuronal cultures, overexpression of mutant LRRK2 has been shown to induce phenotypes such as neurite shortening and increased susceptibility to cell death.[7]

Data Presentation

The following table summarizes typical dosage ranges and treatment durations for various LRRK2 kinase inhibitors in primary neuron cultures, which can be used as a reference for optimizing experiments with this compound.

InhibitorCell TypeConcentration RangeTreatment DurationObserved EffectsReference
MLi-2Primary Cortical Neurons5 - 120 nM16 daysReduced pS935 LRRK2 levels[8]
PF-06447475 (PF-475)Primary Cortical Neurons5 - 120 nM16 daysReduced pS935 LRRK2 levels[8]
PF-06685360 (PF-360)Primary Cortical Neurons5 - 120 nM16 daysReduced pS935 LRRK2 levels[8]
LRRK2-IN-1Primary Cortical Neurons100 nM - 1 µM24 - 72 hoursProtection against LRRK2-induced toxicity[9]
MLi-2Primary Hippocampal Neurons0 - 1000 nMNot SpecifiedInhibition of LRRK2 peptide phosphorylation (IC50 = 1.1 ± 0.2 nM)[10]
PF-06447475 (PF-475)Primary Hippocampal Neurons0 - 1000 nMNot SpecifiedInhibition of LRRK2 peptide phosphorylation (IC50 = 3.5 ± 1.1 nM)[10]
GSK2578215ARat Primary Cortical NeuronsNot Specified48 hoursMitigated rotenone-induced cellular senescence and α-synuclein accumulation[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Treatment of Primary Cortical Neurons with this compound

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse pups)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine coated culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating:

    • Isolate primary cortical neurons using standard dissection and dissociation protocols.

    • Plate neurons at the desired density on Poly-D-lysine coated plates in pre-warmed neuronal culture medium.

    • Culture the neurons at 37°C in a humidified 5% CO2 incubator for at least 7 days in vitro (DIV) to allow for maturation.[9]

  • This compound Treatment:

    • Prepare fresh serial dilutions of this compound in neuronal culture medium from the 10 mM stock solution. It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.[9] A starting range of 10 nM to 1 µM is suggested based on data from similar inhibitors.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the desired concentration of this compound or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 24-72 hours for acute effects or longer for chronic studies).[9]

  • Endpoint Analysis:

    • Following treatment, cells can be processed for various downstream analyses, including:

      • Western Blotting: To assess the phosphorylation status of LRRK2 (e.g., pS935) or its substrates, and total protein levels.

      • Immunocytochemistry: To visualize neuronal morphology, neurite outgrowth, or the localization of specific proteins.

      • Cell Viability Assays: (e.g., MTT, LDH, or TUNEL assays) to determine cytotoxicity.

Mandatory Visualizations

LRRK2 Signaling Pathway and Inhibition

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Therapeutic Intervention G2019S Mutation G2019S Mutation LRRK2 LRRK2 G2019S Mutation->LRRK2 Increases Kinase Activity Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Impacts Autophagy Autophagy LRRK2->Autophagy Modulates Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Affects Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Regulates Neuronal Damage Neuronal Damage Vesicular Trafficking->Neuronal Damage Cytoskeletal Dynamics->Neuronal Damage Autophagy->Neuronal Damage Mitochondrial Function->Neuronal Damage Neuroinflammation->Neuronal Damage This compound This compound This compound->LRRK2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Isolate Primary Cortical Neurons (E18) B Plate on Poly-D-lysine Coated Plates A->B C Culture for >= 7 DIV B->C D Prepare this compound Dilutions C->D E Treat Neurons (e.g., 24-72h) - this compound - Vehicle (DMSO) D->E F Western Blot (pLRRK2, Total LRRK2) E->F G Immunocytochemistry (Neurite Length, Protein Localization) E->G H Viability Assays (MTT, LDH, TUNEL) E->H

References

Application Notes: Detecting LRRK2 Inhibition with LRRK2-IN-1 by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for assessing the inhibition of Leucine-rich repeat kinase 2 (LRRK2) by the small molecule inhibitor LRRK2-IN-1 in a cellular context using Western blotting. This method is crucial for researchers in neurodegenerative disease, particularly Parkinson's disease, and for professionals in drug development screening for LRRK2 pathway modulators. The protocol focuses on detecting the phosphorylation status of LRRK2 at Serine 935 (pS935), a well-established biomarker for LRRK2 kinase activity.[1][2] A decrease in the pS935 signal relative to the total LRRK2 protein level is a reliable indicator of inhibitor efficacy.[3]

Signaling Pathway and Inhibition

LRRK2_Inhibition

Experimental Workflow

Western_Blot_Workflow

Quantitative Data Summary

The following tables provide a summary of the recommended quantitative parameters for the Western blot protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyStock ConcentrationWorking Concentration/DilutionVendor (Example)Catalog # (Example)
LRRK2-IN-110 mM in DMSO1 - 10 µMSigma-AldrichSML1549
Protease Inhibitor Cocktail100X1XSigma-AldrichP8340
Phosphatase Inhibitor Cocktail100X1XSigma-AldrichP5726
Anti-LRRK2 (Total)1 mg/mL1:1000Abcamab133474 (c41-2)
Anti-pS935-LRRK20.5 mg/mL1:1000Abcamab133450 (UDD2)
HRP-conjugated anti-rabbit IgG1 mg/mL1:5000 - 1:10000Cell Signaling7074
HRP-conjugated anti-mouse IgG1 mg/mL1:5000 - 1:10000Cell Signaling7076

Table 2: Experimental Parameters

ParameterValueNotes
LRRK2-IN-1 Treatment Time90 minutes - 2 hoursTime-course experiments can be performed for optimization.
Protein Loading per Lane20 - 40 µgEnsure equal loading across all lanes.
SDS-PAGE Gel Percentage4-12% Bis-Tris GelA gradient gel is recommended for large proteins like LRRK2 (~280 kDa).
Transfer TimeOvernight (8-12 hours)For large proteins, a longer transfer time at a lower voltage is recommended.
Transfer Voltage30-35 VAt 4°C.
Primary Antibody IncubationOvernight (12-16 hours)At 4°C with gentle agitation.
Secondary Antibody Incubation1 hourAt room temperature with gentle agitation.

Detailed Experimental Protocol

Cell Culture and LRRK2-IN-1 Treatment
  • Seed HEK293 cells stably expressing LRRK2 (wild-type or mutant) in 6-well plates.[4]

  • Grow cells to 80-90% confluency.

  • Treat cells with varying concentrations of LRRK2-IN-1 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 90 minutes at 37°C.[4][5] A DMSO-only treated sample should be included as a vehicle control.[4]

Cell Lysis
  • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Transfer the supernatant to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE
  • Prepare protein samples by adding 4X NuPage LDS sample buffer and heating at 95-100°C for 5-10 minutes.[9][10]

  • Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris SDS-polyacrylamide gel.[8][9]

  • Run the gel in 1X MOPS running buffer at 150-170 V for 50-60 minutes, or until the dye front reaches the bottom of the gel.[9]

Protein Transfer
  • Transfer the proteins to a PVDF membrane.

  • For a large protein like LRRK2, perform a wet transfer overnight at 30-35 V at 4°C in a transfer buffer containing 20% methanol.[11]

Blocking and Antibody Incubation
  • Following transfer, rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies against total LRRK2 and pS935-LRRK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][10]

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

Detection and Analysis
  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.[7]

  • Visualize the protein bands using a chemiluminescence imaging system.[7]

  • Quantify the band intensities using image analysis software.

  • Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.[4] The results should demonstrate a dose-dependent decrease in pS935-LRRK2 levels with increasing concentrations of LRRK2-IN-1.

References

Application Notes and Protocols for LRRK2-IN-12 Target Engagement Assay in iPSC-Derived Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD), with mutations in the LRRK2 gene being a significant cause of both familial and sporadic forms of the disease. The pathogenic G2019S mutation, for instance, leads to a hyperactive kinase state, making the development of specific LRRK2 kinase inhibitors a primary focus for disease-modifying therapies. Induced pluripotent stem cell (iPSC)-derived neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to dissect disease mechanisms and evaluate the efficacy of novel therapeutic compounds.

LRRK2-IN-12 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound to measure target engagement in iPSC-derived neurons, a critical step in the preclinical validation of LRRK2-targeted therapeutics. The primary methods for assessing target engagement involve quantifying the phosphorylation of LRRK2 itself (autophosphorylation at Ser1292) and its downstream substrates, such as Rab10 at Thr73.

Data Presentation

The following tables summarize the quantitative data for this compound and a similar, well-characterized LRRK2 inhibitor, providing a reference for expected potency.

Table 1: In Vitro Kinase Inhibition IC50 Values

CompoundTargetIC50 (nM)Assay System
This compoundLRRK2 (G2019S)6Biochemical Assay
This compoundLRRK2 (WT)13Biochemical Assay
GNE-7915LRRK2 (WT)3.2Biochemical Assay
GNE-7915LRRK2 (G2019S)4.1Biochemical Assay

Table 2: Cellular Target Engagement EC50 Values

CompoundBiomarkerEC50 (nM)Cell Line
This compoundpS935 LRRK2130HEK293
GNE-7915pS935 LRRK216Mouse Splenocytes

LRRK2 Signaling Pathway in Neurons

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. In neurons, LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Its kinase activity is central to its pathogenic effects in PD. LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of intracellular vesicle transport. This phosphorylation event can disrupt the normal function of organelles like the Golgi apparatus and lysosomes, leading to neuronal dysfunction. Furthermore, LRRK2 has been shown to interact with other signaling pathways, including the MAPK and PKA pathways, highlighting its central role in neuronal homeostasis.

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S) LRRK2_inactive->LRRK2_active PD Mutations / Upstream Signals Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_active->Rab_GTPase Phosphorylation pRab_GTPase p-Rab GTPase (pT73-Rab10) Vesicle_Trafficking Vesicle Trafficking pRab_GTPase->Vesicle_Trafficking Disruption Autophagy Autophagy pRab_GTPase->Autophagy Impairment Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPase->Cytoskeletal_Dynamics Alteration Neuronal_Dysfunction Neuronal Dysfunction Vesicle_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Cytoskeletal_Dynamics->Neuronal_Dysfunction LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2_active Inhibition

LRRK2 signaling cascade in neurons.

Experimental Protocols

Protocol 1: Generation and Maintenance of iPSC-Derived Dopaminergic Neurons

A robust and reproducible method for generating midbrain dopaminergic (DA) neurons from iPSCs is crucial for meaningful experimental outcomes. This protocol outlines a widely used dual SMAD inhibition approach.

Materials:

  • Human iPSCs (from healthy controls and PD patients with LRRK2 mutations)

  • Matrigel or Geltrex

  • mTeSR™1 or equivalent iPSC maintenance medium

  • Neural Induction Medium (e.g., DMEM/F12 with N2 supplement)

  • Noggin

  • SB431542

  • Sonic Hedgehog (SHH)

  • Fibroblast Growth Factor 8 (FGF8)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF)

  • Ascorbic Acid

  • Laminin

Procedure:

  • iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR™1 medium.

  • Neural Induction: At 70-80% confluency, switch to Neural Induction Medium supplemented with Noggin and SB431542 for 10-12 days to generate neural progenitor cells (NPCs).

  • Dopaminergic Patterning: Culture NPCs in Neural Induction Medium supplemented with SHH and FGF8 for 6-8 days to pattern them towards a midbrain fate.

  • Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in a neuron differentiation medium containing BDNF, GDNF, and ascorbic acid.

  • Mature the neurons for at least 4-6 weeks before initiating experiments to ensure a mature neuronal phenotype.

differentiation_workflow iPSCs iPSCs NPCs Neural Progenitor Cells (NPCs) iPSCs->NPCs Dual SMAD Inhibition (Noggin, SB431542) DA_Progenitors Dopaminergic Progenitors NPCs->DA_Progenitors Midbrain Patterning (SHH, FGF8) DA_Neurons Mature Dopaminergic Neurons DA_Progenitors->DA_Neurons Differentiation & Maturation (BDNF, GDNF, Ascorbic Acid)

Workflow for iPSC differentiation.
Protocol 2: this compound Treatment of iPSC-Derived Neurons

Materials:

  • This compound (stock solution in DMSO)

  • Mature iPSC-derived dopaminergic neurons

  • Neuron culture medium

Procedure:

  • Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound from the DMSO stock in pre-warmed neuron culture medium to the desired final concentrations. A typical dose-response range would be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Gently remove half of the culture medium from the wells containing the mature dopaminergic neurons and replace it with an equal volume of the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Incubation: Incubate the neurons for the desired duration. For assessing target engagement by measuring phosphorylation status, a treatment time of 1-2 hours is often sufficient. For phenotypic assays, longer incubation times (24-72 hours or more) may be necessary.

Protocol 3: Western Blot Analysis of LRRK2 Target Engagement

This protocol describes the measurement of LRRK2 kinase activity inhibition by quantifying the phosphorylation of LRRK2 at Ser935 (a marker of inhibitor binding) and its substrate Rab10 at Thr73.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Cell Lysis: Following treatment with this compound, wash the neurons with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (10-20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.

western_blot_workflow start iPSC-Derived Neurons Treated with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pRab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Western blot analysis workflow.
Protocol 4: NanoBRET™ Target Engagement Assay (Adapted for iPSC-Derived Neurons)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a target kinase in living cells. While standard protocols are optimized for cell lines like HEK293, this protocol provides a framework for adaptation to iPSC-derived neurons.

Note: This assay requires the expression of a NanoLuc®-LRRK2 fusion protein. This can be achieved through transient transfection or, more stably, by generating an iPSC line expressing the fusion protein using genome editing techniques. Transient transfection of iPSC-derived neurons can be challenging and may require optimization of transfection reagents and protocols.

Materials:

  • iPSC-derived neurons expressing NanoLuc®-LRRK2

  • NanoBRET™ Tracer K-9 (or other suitable LRRK2 tracer)

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

Procedure:

  • Cell Plating: Seed the NanoLuc®-LRRK2 expressing iPSC-derived neurons in white, 96-well assay plates. Allow the cells to adhere and recover.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the this compound dilutions to the wells, followed by the addition of the tracer. Include vehicle control and no-inhibitor control wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

    • Add the substrate/inhibitor mix to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 450 nm and acceptor emission at 610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value.

Conclusion

The use of iPSC-derived dopaminergic neurons in combination with robust target engagement assays provides a physiologically relevant platform for the preclinical evaluation of LRRK2 inhibitors like this compound. The protocols outlined in these application notes offer a comprehensive guide to assessing the cellular potency and mechanism of action of LRRK2-targeted compounds, thereby facilitating the development of novel therapeutics for Parkinson's disease.

Application Notes and Protocols for LRRK2-IN-12 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain enzyme with both kinase and GTPase functions. Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), making it a key therapeutic target. The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to increased kinase activity. This has driven the development of potent and selective LRRK2 kinase inhibitors for both research and therapeutic purposes.

LRRK2-IN-12 is a potent inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize LRRK2 inhibitors. The protocols described are for two common HTS formats: a biochemical AlphaScreen® assay and a cellular Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.

LRRK2 Signaling Pathway

LRRK2 is a central node in a complex signaling network implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. The kinase activity of LRRK2 is responsible for the phosphorylation of a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking. Pathogenic mutations in LRRK2, such as G2019S, enhance this kinase activity, leading to downstream cellular dysfunction. A critical readout of LRRK2 kinase activity in a cellular context is the autophosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 kinase activity leads to a decrease in pS935 levels, making it a reliable biomarker for target engagement in HTS assays.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_dimer LRRK2 Dimer (Active) LRRK2_monomer LRRK2 Monomer (Inactive) LRRK2_dimer->LRRK2_monomer Monomerization & Inactivation GDP GDP LRRK2_dimer->GDP GTP Hydrolysis Rab_GTPase Rab GTPase LRRK2_dimer->Rab_GTPase Phosphorylation LRRK2_monomer->LRRK2_dimer Dimerization & Activation GTP GTP GTP->LRRK2_dimer GTP Binding pRab_GTPase p-Rab GTPase Rab_GTPase->pRab_GTPase Cellular_Processes Vesicular Trafficking, Autophagy, Neurite Outgrowth pRab_GTPase->Cellular_Processes Modulation of LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2_dimer Inhibition

Simplified LRRK2 Signaling Pathway

Quantitative Data for this compound

This compound is a potent inhibitor of LRRK2 kinase activity. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against wild-type (WT) LRRK2 and the pathogenic G2019S mutant.

CompoundTargetAssay FormatIC50 (nM)
This compound LRRK2 (WT)ADP-Glo1.1
This compound LRRK2 (WT)Biochemical0.46
This compound LRRK2 (G2019S)Biochemical0.45

Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter to ensure that its biological effects are due to the inhibition of the intended target. While a comprehensive kinase selectivity profile for this compound is not publicly available, it is crucial for researchers to consider potential off-target effects. For context, the well-characterized LRRK2 inhibitor, LRRK2-IN-1, has been shown to be highly selective for LRRK2, inhibiting only a small number of other kinases at higher concentrations. When using any potent kinase inhibitor, it is recommended to perform counter-screening against a panel of kinases to determine its selectivity profile.

Experimental Protocols

Biochemical HTS Assay: LRRK2 AlphaScreen® Protocol

Principle:

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the phosphorylation of a biotinylated substrate by the LRRK2 enzyme. A streptavidin-coated donor bead binds to the biotinylated substrate, and an anti-phospho-substrate antibody conjugated to an acceptor bead binds to the phosphorylated substrate. When the donor and acceptor beads are in close proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm. Inhibition of LRRK2 kinase activity by compounds like this compound leads to a decrease in the AlphaScreen® signal.

Materials:

  • This compound

  • Recombinant LRRK2 enzyme (WT or G2019S)

  • Biotinylated LRRKtide peptide substrate

  • ATP

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Anti-phospho-LRRKtide antibody

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT)

  • 384-well low-volume white microplates (e.g., OptiPlate™-384)

  • AlphaScreen-compatible plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical 11-point, 3-fold serial dilution starting from 10 µM is recommended for IC50 determination.

  • Reagent Preparation:

    • Prepare a 2X LRRK2 enzyme solution in Assay Buffer.

    • Prepare a 4X biotinylated LRRKtide substrate and ATP solution in Assay Buffer.

    • Prepare a 5X AlphaScreen® bead mix containing Donor and Acceptor beads and the anti-phospho-LRRKtide antibody in the dark.

  • Assay Procedure (5 µL final volume):

    • Dispense 0.5 µL of the serially diluted this compound or DMSO (as a control) into the wells of a 384-well plate.

    • Add 2.5 µL of the 2X LRRK2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the 4X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the 5X AlphaScreen® bead mix.

    • Incubate the plate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound relative to the high (DMSO only) and low (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen_Workflow cluster_0 Assay Plate Add_Inhibitor 1. Add this compound (or DMSO) Add_Enzyme 2. Add LRRK2 Enzyme Add_Inhibitor->Add_Enzyme Incubate1 3. Incubate Add_Enzyme->Incubate1 Add_Substrate_ATP 4. Add Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 5. Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate2 Add_Beads 6. Add AlphaScreen Beads Incubate2->Add_Beads Incubate3 7. Incubate (Dark) Add_Beads->Incubate3 Read_Plate 8. Read Plate Incubate3->Read_Plate

Biochemical AlphaScreen Assay Workflow
Cellular HTS Assay: LRRK2 pS935 TR-FRET Protocol

Principle:

This homogeneous TR-FRET assay measures the phosphorylation of LRRK2 at Serine 935 (pS935) in a cellular context. Cells are engineered to express LRRK2 fused to a Green Fluorescent Protein (GFP) tag. Upon cell lysis, a terbium (Tb)-conjugated antibody specific for pS935 LRRK2 is added. If LRRK2 is phosphorylated at S935, the binding of the antibody brings the terbium donor and the GFP acceptor into close proximity. Excitation of the terbium donor at 340 nm results in energy transfer to the GFP acceptor, which then emits a signal at 520 nm. Inhibition of LRRK2 kinase activity by compounds like this compound reduces the level of pS935, leading to a decrease in the TR-FRET signal.

Materials:

  • This compound

  • Cell line expressing LRRK2-GFP (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and supplements

  • Terbium-conjugated anti-pS935 LRRK2 antibody

  • Lysis Buffer

  • 384-well black, low-volume, cell-culture treated microplates

  • TR-FRET-compatible plate reader

Protocol:

  • Cell Seeding: Seed the LRRK2-GFP expressing cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include DMSO-only wells as a negative control.

    • Incubate the plate for 90 minutes at 37°C in a CO2 incubator.

  • Cell Lysis and Antibody Addition:

    • Prepare a lysis buffer solution containing the Tb-conjugated anti-pS935 LRRK2 antibody.

    • Aspirate the compound-containing medium from the wells.

    • Add the lysis buffer/antibody mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (GFP).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

  • Calculate the percent inhibition for each concentration of this compound relative to the high (DMSO only) and low (e.g., a known potent LRRK2 inhibitor) controls.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

TRFRET_Workflow cluster_0 Assay Plate Seed_Cells 1. Seed LRRK2-GFP Cells Incubate_Cells 2. Incubate Overnight Seed_Cells->Incubate_Cells Add_Inhibitor 3. Add this compound Incubate_Cells->Add_Inhibitor Incubate_Treatment 4. Incubate (90 min) Add_Inhibitor->Incubate_Treatment Lyse_Cells 5. Lyse Cells & Add Ab Incubate_Treatment->Lyse_Cells Incubate_Lysis 6. Incubate (2-4 hr) Lyse_Cells->Incubate_Lysis Read_Plate 7. Read Plate (TR-FRET) Incubate_Lysis->Read_Plate

Cellular pS935 LRRK2 TR-FRET Assay Workflow

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 kinase activity in cellular pathways relevant to Parkinson's disease. The provided protocols for biochemical and cellular HTS assays offer robust and reliable methods for identifying and characterizing novel LRRK2 inhibitors. Careful consideration of inhibitor selectivity and appropriate data analysis are essential for obtaining meaningful results in drug discovery campaigns targeting LRRK2.

Application Notes and Protocols for Immunofluorescence Staining Following LRRK2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the study of Parkinson's disease and other neurodegenerative disorders. Mutations in the LRRK2 gene are one of the most common genetic causes of Parkinson's disease, and increased LRRK2 kinase activity is believed to be a central mechanism in its pathogenesis. LRRK2 is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1][2][3]

LRRK2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity. By blocking the ATP-binding site of the kinase domain, LRRK2-IN-1 effectively reduces the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition leads to a cascade of cellular events, including the dephosphorylation of key proteins involved in vesicle transport, such as Rab10. The phosphorylation status of LRRK2 at serine 935 (pS935) and Rab10 at threonine 73 (pT73) are well-established biomarkers for LRRK2 kinase activity in cells and tissues.[4][5][6]

Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This application note provides a detailed protocol for immunofluorescence staining to assess the efficacy of LRRK2-IN-1 in inhibiting LRRK2 kinase activity by measuring the levels of pS935-LRRK2 and pT73-Rab10.

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

The diagram below illustrates a simplified LRRK2 signaling pathway, highlighting the kinase activity of LRRK2 on its substrate Rab10 and the point of inhibition by LRRK2-IN-1.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab10 Rab10 pLRRK2->Rab10 Phosphorylates pRab10 pRab10 Rab10->pRab10 Downstream Vesicular Trafficking pRab10->Downstream LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->pLRRK2 Inhibits

Figure 1: LRRK2 Signaling and Inhibition.

Quantitative Data Summary

The following table summarizes the expected quantitative effects of LRRK2-IN-1 treatment on the immunofluorescence signal of pS935-LRRK2 and pT73-Rab10. Data is representative and compiled from multiple studies employing LRRK2 kinase inhibitors. The primary method for quantification in the cited literature is Western Blotting, which shows a clear dose-dependent reduction in phosphorylation. Immunofluorescence results are consistent with these findings, demonstrating a significant decrease in fluorescence intensity.

Target ProteinTreatmentConcentration (µM)Cell TypeChange in Fluorescence IntensityReference
pS935-LRRK2 LRRK2-IN-10Human THP-1 MacrophagesBaseline[7]
LRRK2-IN-10.1Human THP-1 Macrophages~25% decrease[7]
LRRK2-IN-11Human THP-1 Macrophages~75% decrease[7]
LRRK2-IN-110Human THP-1 Macrophages>90% decrease[7]
pT73-Rab10 LRRK2-IN-10Mouse Embryonic FibroblastsBaseline[2]
LRRK2-IN-10.2Mouse Embryonic FibroblastsSignificant decrease[2]
LRRK2-IN-11Mouse Embryonic FibroblastsSignal dissipated[2]

Note: The quantitative values for immunofluorescence are often presented as relative fluorescence units (RFU) or percentage of control. The table reflects the general trend and magnitude of change observed.

Experimental Protocols

Immunofluorescence Staining Workflow

The following diagram outlines the key steps in the immunofluorescence staining protocol after LRRK2-IN-1 treatment.

IF_Workflow start Cell Seeding treatment LRRK2-IN-1 Treatment start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-pS935-LRRK2 or anti-pT73-Rab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor conjugated) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Confocal Microscopy and Image Analysis mounting->imaging

Figure 2: Immunofluorescence Staining Workflow.
Detailed Protocol for Immunofluorescence Staining of pS935-LRRK2 and pT73-Rab10

Materials:

  • Cell Culture: Appropriate cell line (e.g., HEK293T, SH-SY5Y, or primary neurons) cultured on glass coverslips or in imaging-compatible plates.

  • LRRK2-IN-1 (or other LRRK2 inhibitors like MLi-2).

  • Phosphate-Buffered Saline (PBS) .

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20.

  • Primary Antibodies:

    • Rabbit anti-pS935-LRRK2 antibody.

    • Rabbit anti-pT73-Rab10 antibody.

  • Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium.

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • LRRK2-IN-1 Treatment:

    • Prepare a stock solution of LRRK2-IN-1 in DMSO.

    • Dilute the LRRK2-IN-1 in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add the medium containing LRRK2-IN-1 or vehicle.

    • Incubate for the desired time (e.g., 90 minutes).

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-pS935-LRRK2 or anti-pT73-Rab10) in Blocking Buffer according to the manufacturer's recommended dilution.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the staining using a confocal microscope.

    • Capture images using consistent settings (e.g., laser power, gain, pinhole size) for all samples to allow for accurate comparison.

    • Quantify the fluorescence intensity of pS935-LRRK2 or pT73-Rab10 per cell using image analysis software (e.g., ImageJ/Fiji). The signal is typically cytoplasmic. Normalize the signal to the cell area or a housekeeping protein if co-stained.

Expected Results and Troubleshooting

Expected Results:

  • Vehicle Control (DMSO): Cells should exhibit a detectable basal level of pS935-LRRK2 and pT73-Rab10 immunofluorescence, primarily in the cytoplasm.

  • LRRK2-IN-1 Treated: A dose-dependent decrease in the fluorescence intensity of both pS935-LRRK2 and pT73-Rab10 should be observed. At higher concentrations of LRRK2-IN-1, the signal may be reduced to near background levels.

Troubleshooting:

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • No/Weak Signal:

    • Confirm the expression of LRRK2 in the chosen cell line.

    • Check the activity of the primary and secondary antibodies.

    • Ensure proper fixation and permeabilization. For some antibodies, methanol fixation might be an alternative.

  • Inconsistent Staining:

    • Ensure even cell seeding and health.

    • Maintain consistent incubation times and temperatures.

    • Use a humidified chamber during antibody incubations to prevent drying.

References

Preparing LRRK2-IN-12 Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The inhibitor LRRK2-IN-12 is a potent tool for studying the kinase's function and for the development of potential therapeutic agents. Accurate preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the proper handling, storage, and preparation of this compound solutions.

Physicochemical and Potency Data of this compound

Quantitative data for this compound is summarized in the table below, providing a quick reference for its key properties and inhibitory activity.

PropertyValueReference
Molecular Formula C₁₈H₁₇ClN₈O₂[1]
Molecular Weight 412.83 g/mol [1]
Solubility Soluble in DMSO[1]
IC₅₀ (LRRK2 G2019S) 0.45 nM[1][2]
IC₅₀ (LRRK2 WT) 1.1 nM[1][2]
IC₅₀ (LRRK2 WT ADP-Glo) 0.46 nM[1][2]

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and efficacy.

FormStorage TemperatureShelf LifeReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In DMSO-80°C6 months[1]
In DMSO-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.13 mg of this compound (Molecular Weight = 412.83 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution vigorously for several minutes until the powder is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the concentrated stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a sterile dilution plate

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform Serial Dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. This helps to ensure accurate and homogenous mixing.

  • Maintain Low Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally at or below 0.1%, to prevent solvent-induced cytotoxicity.[3]

  • Example Dilution for a 1 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

    • Add the required volume of this 10 µM solution to your cell culture wells to achieve the final desired concentration (e.g., for a final concentration of 1 µM in a 1 mL well, add 100 µL of the 10 µM intermediate solution).

  • Treat Cells: Gently mix the medium in the wells after adding the this compound working solution. Incubate the cells for the desired treatment duration. For some LRRK2 inhibitors, treatment times can range from 30 minutes to over 20 hours.[4]

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Cellular Processes LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10, Rab12) LRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Homeostasis Lysosomal Homeostasis pRab_GTPases->Lysosomal_Homeostasis Regulates LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2 Inhibits

Caption: LRRK2 phosphorylates Rab GTPases, regulating vesicular trafficking.

Experimental Workflow for Preparing this compound Solutions

LRRK2_IN_12_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute working_solution Working Solution (≤0.1% DMSO) dilute->working_solution treat_cells Treat Cells in Culture working_solution->treat_cells end End treat_cells->end

Caption: Workflow for this compound stock and working solution preparation.

References

Application Notes and Protocols: Lentiviral Expression of LRRK2 Mutants and LRRK2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Parkinson's disease-associated LRRK2 mutants and the selective LRRK2 kinase inhibitor, LRRK2-IN-1, using a lentiviral expression system. The protocols detailed below are intended for use in a BSL-2 laboratory setting.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, located within the kinase domain, leads to increased kinase activity and is one of the most common LRRK2 mutations.[3][4] Other pathogenic mutations, such as R1441C, also contribute to neurodegeneration, though their effects on kinase activity can be more complex.[1][5][6] Understanding the cellular consequences of these mutations is crucial for developing therapeutic strategies.

Lentiviral vectors are an effective tool for delivering and expressing wild-type or mutant LRRK2 in a variety of cell types, including those that are difficult to transfect, such as primary neurons.[7][8] This allows for the creation of stable cell lines that model the effects of LRRK2 mutations. The selective LRRK2 kinase inhibitor, LRRK2-IN-1, serves as a valuable tool to probe the kinase-dependent functions of LRRK2 and to assess the therapeutic potential of inhibiting its activity.[9] LRRK2-IN-1 has been shown to induce a dose-dependent dephosphorylation of LRRK2 at key regulatory sites like Ser910 and Ser935.[9]

These notes will detail the lentiviral production of LRRK2 mutants, transduction of target cells, and subsequent treatment with LRRK2-IN-1, along with methods to assess the cellular outcomes.

Data Presentation

Table 1: Effects of LRRK2 Mutants on Kinase Activity and Phosphorylation
LRRK2 VariantMutation LocationEffect on Kinase ActivitypSer935-LRRK2 LevelspSer1292-LRRK2 (Autophosphorylation)pThr73-Rab10 LevelsReference
Wild-Type (WT) -BaselineNormalBaselineBaseline[5][6]
G2019S Kinase DomainIncreasedDecreasedIncreasedVariable (can decrease with age)[1][5][6]
R1441C ROC DomainIndirectly increasedMarkedly DecreasedNot significantly increasedElevated[1][5][6]
Table 2: Cellular Effects of LRRK2-IN-1 Treatment
Cell LineLRRK2 GenotypeLRRK2-IN-1 ConcentrationEffect on pSer910/Ser935Effect on 14-3-3 BindingReference
HEK293 WT LRRK21-3 µMSignificant dephosphorylationLoss of binding[9]
HEK293 G2019S LRRK2<1-3 µMSignificant dephosphorylation (more sensitive than WT)Loss of binding[9]
Human Lymphoblastoid WTDose-dependentDephosphorylationLoss of binding[9]
Human Lymphoblastoid G2019S (homozygous)Dose-dependent (more sensitive than WT)DephosphorylationLoss of binding[9]
SH-SY5Y Endogenous LRRK2Dose-dependentDephosphorylationLoss of binding[9]

Experimental Protocols

Protocol 1: Lentivirus Production for LRRK2 Expression

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Transfer plasmid: pLenti-CMV-eGFP-LRRK2 (WT, G2019S, or R1441C)

  • Packaging plasmid: psPAX2

  • Envelope plasmid: pMD2.G (VSV-G)

  • 0.45 µm PES filters

  • Sterile conical tubes and cell culture dishes (10 cm)

Procedure:

  • Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm dish in DMEM complete medium.[10]

  • Transfection Preparation:

    • In a sterile tube, prepare a DNA mixture containing the transfer, packaging, and envelope plasmids in a ratio of 4:3:1 (e.g., 10 µg transfer, 7.5 µg psPAX2, 2.5 µg pMD2.G) in serum-free medium like Opti-MEM.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Transfection:

    • Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Medium Change: After 18 hours, carefully aspirate the medium and replace it with fresh, pre-warmed complete DMEM.[10]

  • Virus Harvest:

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests and centrifuge at 2,100 x g for 5 minutes to pellet cell debris.[10]

    • Filter the supernatant through a 0.45 µm PES filter.[10]

  • Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the transduction of a target cell line (e.g., SH-SY5Y neuroblastoma cells) with the produced LRRK2 lentivirus.

Materials:

  • Target cells (e.g., SH-SY5Y)

  • Complete growth medium for target cells

  • Lentiviral stock (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed target cells in a 24-well plate to be 50-70% confluent at the time of transduction.[11]

  • Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene to the cell culture medium. A final Polybrene concentration of 8 µg/mL is recommended for most cell types.[11] The amount of virus (Multiplicity of Infection, MOI) should be optimized for each cell line.

    • Remove the existing medium from the cells and add the transduction medium.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.[11]

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh, pre-warmed complete medium.

  • Selection and Expansion (for stable cell lines): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction. Expand the resistant cells to generate a stable cell line.

Protocol 3: LRRK2-IN-1 Treatment and Cell Lysis

This protocol describes the treatment of transduced cells with LRRK2-IN-1 and subsequent preparation of cell lysates for analysis.

Materials:

  • Transduced cells expressing LRRK2 mutants

  • LRRK2-IN-1 (stock solution in DMSO)

  • Complete growth medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Cell Plating: Plate the transduced cells at an appropriate density in multi-well plates.

  • LRRK2-IN-1 Treatment:

    • Prepare working solutions of LRRK2-IN-1 in complete medium at the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.

    • Remove the medium from the cells and add the medium containing LRRK2-IN-1 or vehicle.

    • Incubate for the desired time (e.g., 90 minutes to 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard assay (e.g., BCA).

Protocol 4: Western Blotting for LRRK2 Phosphorylation

This protocol is for assessing the phosphorylation status of LRRK2 and its substrates.

Materials:

  • Cell lysates (from Protocol 3)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSer935-LRRK2, anti-pSer1292-LRRK2, anti-pThr73-Rab10, anti-total LRRK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix an equal amount of protein from each lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing to total protein and/or a loading control.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects LRRK2_Mutations G2019S, R1441C LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Activity LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Inhibits Activity pLRRK2 pLRRK2 (S1292) (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases (e.g., pT73-Rab10) Rab_GTPases->pRab_GTPases Cellular_Processes Vesicular Trafficking Autophagy Neuroinflammation pRab_GTPases->Cellular_Processes Alters Neurodegeneration Neuronal Toxicity Cellular_Processes->Neurodegeneration Contributes to Experimental_Workflow cluster_lentivirus Lentivirus Production cluster_transduction Cell Line Generation cluster_treatment Treatment and Analysis Plasmids Transfer (LRRK2 Mutant) + Packaging (psPAX2) + Envelope (pMD2.G) Transfection Transfect HEK293T Cells Plasmids->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Transduction Transduce Target Cells (e.g., SH-SY5Y) Harvest->Transduction Selection Antibiotic Selection (for stable lines) Transduction->Selection Treatment Treat with LRRK2-IN-1 (Dose-Response) Selection->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Western Blot for Phospho-Proteins Lysis->Analysis LRRK2_IN1_Mechanism LRRK2_IN1 LRRK2-IN-1 LRRK2_Kinase_Domain LRRK2 Kinase Domain (ATP Pocket) LRRK2_IN1->LRRK2_Kinase_Domain Binds to Kinase_Inhibition Kinase Activity Inhibited LRRK2_Kinase_Domain->Kinase_Inhibition Leads to Dephosphorylation Dephosphorylation of Ser910/Ser935 Kinase_Inhibition->Dephosphorylation Results in Binding_Loss Loss of 14-3-3 Binding Dephosphorylation->Binding_Loss Causes

References

Troubleshooting & Optimization

LRRK2-IN-12 Technical Support Center: Navigating Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of LRRK2-IN-12 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Like many kinase inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous, high-purity DMSO.[1] For similar LRRK2 inhibitors like LRRK2-IN-1, solubilities of up to 30-45 mg/mL in DMSO have been reported, often requiring sonication to fully dissolve.[2][3]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to minimize this:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. It may be necessary to perform a dose-response experiment to determine the optimal working concentration that remains in solution.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[4]

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warm the Buffer: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.[4]

  • Vortexing/Stirring: Add the concentrated stock solution to the aqueous buffer while vortexing or stirring to promote rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.[4]

Q4: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

Yes, for in vivo applications where direct injection of a DMSO solution is not feasible, co-solvent systems are often employed. Common formulations for poorly soluble LRRK2 inhibitors include a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] It is crucial to test these formulations on a small scale first to ensure the compound remains in solution.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has precipitated out of solution during storage.- Ensure you are using the correct volume of DMSO for your desired concentration.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and sonicate in an ultrasonic bath to aid dissolution.[4][5]
Precipitation observed immediately upon dilution into aqueous buffer. - The final concentration of this compound is above its aqueous solubility limit.- The stock solution was not fully dissolved.- Lower the final working concentration of this compound.- Prepare a more concentrated stock solution to minimize the volume of DMSO added to the aqueous buffer.- Ensure the DMSO stock solution is clear and free of particulates before dilution.
Cloudiness or precipitation appears in the aqueous solution over time. - The compound is slowly coming out of solution at the experimental temperature or pH.- Instability of the compound in the aqueous buffer.- Prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment.- Evaluate the stability of this compound in your specific buffer system over the time course of your experiment.
Inconsistent experimental results. - Inaccurate concentration of the working solution due to partial precipitation.- Visually inspect your working solutions for any signs of precipitation before use.- Consider centrifuging the working solution and using only the supernatant for your experiment to remove any undissolved compound.

Quantitative Data on LRRK2 Inhibitor Solubility

Compound Solvent Solubility Notes
This compound DMSOMay dissolve in most cases[1]Specific concentration not provided. Trying other solvents like water, ethanol, or DMF with a small amount is suggested if DMSO fails.[1]
LRRK2-IN-1 DMSO≥ 30 mg/mL (52.57 mM)[2]Sonication is recommended.[2]
LRRK2-IN-1 DMSO45 mg/mL (78.85 mM)[3]Sonication is recommended.[3]
LRRK2-IN-1 Ethanol57 mg/mL (99.88 mM)[3]Sonication is recommended.[3]
LRRK2-IN-1 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (4.38 mM)[2]Clear solution for in vivo use.[2]
LRRK2-IN-1 10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.38 mM)[2]Clear solution for in vivo use.[2]
LRRK2-IN-1 10% DMSO >> 90% corn oil≥ 2.5 mg/mL (4.38 mM)[2]Clear solution for in vivo use.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add a precise volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound. Specific conditions may require optimization.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Kₘ for ATP (approximately 10-100 µM).

    • LRRK2 Enzyme: Use purified, active recombinant LRRK2 (wild-type or mutant).

    • Substrate: A suitable LRRK2 substrate such as LRRKtide peptide or Myelin Basic Protein (MBP).

    • This compound: Prepare a serial dilution of the this compound DMSO stock solution in the kinase buffer. Ensure the final DMSO concentration remains constant across all wells and is non-inhibitory to the enzyme.

  • Assay Procedure:

    • In a microplate, add the kinase buffer.

    • Add the LRRK2 enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Add the substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Measure substrate phosphorylation using a suitable method, such as radiometric assay using [γ-³²P]ATP, or non-radiometric methods like ADP-Glo™ kinase assay, TR-FRET, or ELISA with a phospho-specific antibody.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) [Cytosolic Monomer] Growth_Factors->LRRK2_Inactive Cytokines Cytokines Cytokines->LRRK2_Inactive Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) [Membrane-associated Dimer] LRRK2_Inactive->LRRK2_Active GTP Binding Dimerization Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Protein_Synthesis Protein Synthesis LRRK2_Active->Protein_Synthesis Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Assay Buffer Prepare_Stock->Serial_Dilution Pre_incubation Pre-incubate LRRK2 Enzyme with Inhibitor Serial_Dilution->Pre_incubation Initiate_Reaction Initiate Kinase Reaction with Substrate and ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro LRRK2 kinase inhibition assay.

Troubleshooting_Logic Problem Solubility Issue? Precipitation_in_Stock Precipitation in DMSO Stock? Problem->Precipitation_in_Stock Yes Precipitation_in_Aqueous Precipitation upon Aqueous Dilution? Problem->Precipitation_in_Aqueous Yes Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results Yes Solution_Stock Warm to 37°C Sonicate Use fresh, anhydrous DMSO Precipitation_in_Stock->Solution_Stock Solution_Aqueous Lower final concentration Lower final DMSO % Use serial dilutions Pre-warm buffer Vortex during addition Precipitation_in_Aqueous->Solution_Aqueous Solution_Results Prepare fresh solutions Visually inspect for precipitates Centrifuge and use supernatant Inconsistent_Results->Solution_Results

Caption: Logical troubleshooting flow for this compound solubility issues.

References

Off-target effects of LRRK2-IN-12 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The inhibitor "LRRK2-IN-12" specified in the topic was not found in the available scientific literature. This technical support guide has been developed based on the well-characterized and structurally similar LRRK2 inhibitor, LRRK2-IN-1 . It is highly probable that "this compound" is a typographical error. Researchers should verify the identity of their compound before proceeding.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating the off-target effects of LRRK2-IN-1, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LRRK2-IN-1?

A1: LRRK2-IN-1 is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby inhibiting its phosphotransferase activity.[1]

Q2: I'm observing unexpected phenotypes in my cell-based assays at high concentrations of LRRK2-IN-1. Could these be off-target effects?

A2: Yes, at high concentrations, LRRK2-IN-1 is known to inhibit other kinases, which can lead to off-target effects. This can result in misleading interpretations of experimental results. It is crucial to use the lowest effective concentration possible and to perform appropriate control experiments to distinguish on-target from off-target effects.

Q3: What are the known off-target kinases of LRRK2-IN-1?

A3: Kinome profiling studies have shown that LRRK2-IN-1 is a relatively selective inhibitor. However, at higher concentrations, it can inhibit a number of other kinases. Notably, it has been shown to inhibit Doublecortin-like kinase 1 (DCLK1) and Mitogen-activated protein kinase 7 (MAPK7), also known as ERK5.[2][3] For more detailed quantitative data on known off-targets, please refer to the data tables below.

Q4: How can I confirm that the phenotype I observe is due to LRRK2 inhibition and not an off-target effect?

A4: There are several experimental strategies to validate on-target effects:

  • Use a structurally unrelated LRRK2 inhibitor: If a different LRRK2 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a rescue experiment with a drug-resistant mutant: The LRRK2[A2016T] mutant has been shown to be resistant to LRRK2-IN-1.[2] If the phenotype is not observed in cells expressing this mutant in the presence of the inhibitor, it suggests the effect is on-target.

  • CRISPR-Cas9 mediated gene knockout: The most definitive method is to knock out the LRRK2 gene in your model system. If the inhibitor no longer produces the phenotype in the knockout cells, it confirms the effect is LRRK2-dependent.

Q5: What is a typical concentration range for using LRRK2-IN-1 in cell culture?

A5: The optimal concentration of LRRK2-IN-1 can vary depending on the cell type and the specific experimental question. It is always recommended to perform a dose-response curve to determine the lowest concentration that elicits the desired on-target effect while minimizing off-target activity. In many cellular assays, significant inhibition of LRRK2 is observed in the 100 nM to 1 µM range.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected or paradoxical cellular phenotype (e.g., increased phosphorylation of a downstream target). Inhibition of an off-target kinase in a parallel or feedback pathway.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Validate the on-target effect using a rescue experiment with a drug-resistant LRRK2 mutant or a CRISPR-Cas9 knockout of LRRK2. 3. Consult the literature for known off-target effects of LRRK2-IN-1 and related signaling pathways.
High levels of cytotoxicity observed at effective concentrations. 1. Off-target toxicity. 2. On-target toxicity in the specific cell line.1. Determine the IC50 for cytotoxicity and compare it to the IC50 for LRRK2 inhibition. A large window between efficacy and toxicity is desirable. 2. Test the inhibitor in a LRRK2 knockout cell line to see if cytotoxicity is mitigated. 3. Use a structurally unrelated LRRK2 inhibitor to see if the cytotoxicity is reproducible.
Inconsistent results between experiments. 1. Instability of the inhibitor in solution. 2. Variability in cell culture conditions. 3. Inconsistent inhibitor concentration.1. Prepare fresh stock solutions of LRRK2-IN-1 regularly and store them properly. 2. Standardize cell passage number, seeding density, and treatment duration. 3. Verify the concentration of the inhibitor stock solution.

Quantitative Data Summary

Table 1: On-Target Potency of LRRK2-IN-1
TargetAssay TypeIC50 (nM)Reference
LRRK2 (Wild-Type)Biochemical Assay13[1][2]
LRRK2 (G2019S Mutant)Biochemical Assay6[1][2]
Table 2: Off-Target Profile of LRRK2-IN-1
Off-Target KinaseAssay TypeIC50 / EC50 / Kd (nM)Reference
DCLK1Biochemical Assay2.61[5]
DCLK2Biochemical Assay45[6]
MAPK7 (ERK5)Cellular Assay (EC50)160[2]
AURKBBiochemical Assay> 1000[6]
CHEK2Biochemical Assay> 1000[6]
MKNK2Biochemical Assay> 1000[6]
MYLKBiochemical Assay> 1000[6]
NUAK1Biochemical Assay> 1000[6]
PLK1Biochemical Assay> 1000[6]
PLK4KINOMEscan (Kd)170
RPS6KA2KINOMEscan (Kd)230
RPS6KA6KINOMEscan (Kd)240

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general workflow for assessing the selectivity of LRRK2-IN-1 against a panel of kinases.

Objective: To determine the inhibitory activity of LRRK2-IN-1 against a broad range of kinases to identify potential off-targets.

Materials:

  • LRRK2-IN-1 stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Kinase reaction buffer

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader or phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of LRRK2-IN-1 in the appropriate assay buffer. It is common to test a range of concentrations, often starting from a high concentration (e.g., 10 µM) for initial screening.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted LRRK2-IN-1 or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., radioactivity measurement for radiolabeled ATP, fluorescence for fluorescently labeled substrates).

  • Data Analysis: Calculate the percent inhibition for each concentration of LRRK2-IN-1 and determine the IC50 value for any significantly inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the direct binding of LRRK2-IN-1 to its target and potential off-targets in a cellular context.

Objective: To assess the target engagement of LRRK2-IN-1 by measuring the thermal stabilization of target proteins upon ligand binding.

Materials:

  • Cell line of interest

  • LRRK2-IN-1

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Western blot reagents and equipment

  • Antibodies against the target protein(s)

Procedure:

  • Cell Treatment: Treat cultured cells with LRRK2-IN-1 at the desired concentration or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels by Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of LRRK2-IN-1 indicates thermal stabilization and therefore direct binding of the inhibitor to the target protein.

Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

This protocol provides a general workflow for creating a target gene knockout to validate that a compound's effect is on-target.

Objective: To generate a knockout cell line for the intended target (LRRK2) to confirm that the cellular phenotype observed with LRRK2-IN-1 is dependent on the presence of LRRK2.

Materials:

  • Cell line of interest

  • CRISPR-Cas9 system components (e.g., plasmid encoding Cas9 and a guide RNA targeting LRRK2)

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating single clones

  • Genomic DNA extraction kit

  • PCR reagents and sequencing service

  • Western blot reagents and equipment

  • Antibody against LRRK2

Procedure:

  • Guide RNA Design: Design and clone a guide RNA (gRNA) specific to the LRRK2 gene.

  • Transfection: Transfect the target cells with the CRISPR-Cas9 components.

  • Single-Cell Cloning: Isolate single cells to generate clonal populations.

  • Screening for Knockout Clones: Expand the clones and screen for the absence of LRRK2 protein expression by Western blot.

  • Genomic Validation: Confirm the gene editing at the genomic level by PCR and Sanger sequencing of the targeted locus.

  • Phenotypic Analysis: Treat the validated LRRK2 knockout and wild-type parental cells with LRRK2-IN-1 and assess the phenotype of interest. The absence of the phenotype in the knockout cells confirms an on-target effect.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor LRRK2 LRRK2 Receptor->LRRK2 Activates GTP GTP LRRK2->GTP GEF activity LRRK2_active Active LRRK2 (GTP-bound) GTP->LRRK2_active GDP GDP GDP->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Impacts Autophagy Autophagy LRRK2_active->Autophagy Modulates Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulates LRRK2_IN-1 LRRK2-IN-1 LRRK2_IN-1->LRRK2_active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition by LRRK2-IN-1.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_outcome Outcome A Unexpected Phenotype with LRRK2-IN-1 B Kinome Profiling A->B C Cellular Thermal Shift Assay (CETSA) A->C D CRISPR-Cas9 LRRK2 Knockout A->D E Identify Potential Off-Target Kinases B->E F Confirm Direct Binding to On- and Off-Targets C->F G Validate On-Target Dependence of Phenotype D->G

Caption: Workflow for Investigating Off-Target Effects of LRRK2-IN-1.

Logical_Relationship cluster_concentration Inhibitor Concentration cluster_effects Observed Effects Low_Conc Low Concentration (Near On-Target IC50) On_Target On-Target Effects (LRRK2 Inhibition) Low_Conc->On_Target Primarily High_Conc High Concentration (>> On-Target IC50) High_Conc->On_Target Also Off_Target Off-Target Effects (Inhibition of other kinases) High_Conc->Off_Target Increasingly

Caption: Concentration-Dependent Effects of a Kinase Inhibitor.

References

Navigating LRRK2-IN-12: A Guide to Optimizing Concentration and Ensuring Cell Health

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing the potent LRRK2 inhibitor, LRRK2-IN-12, achieving maximal efficacy while minimizing cellular toxicity is paramount. This guide provides essential information, troubleshooting advice, and detailed protocols to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a complex protein with both kinase and GTPase functions, and mutations in the LRRK2 gene are a major cause of both familial and sporadic Parkinson's disease.[3][4] The G2019S mutation, in particular, leads to increased kinase activity.[3][5] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 to block its phosphorylation activity.[6][7]

Q2: Why is it critical to optimize the concentration of this compound?

A2: While potent inhibition of LRRK2 is desirable, high concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[6] Optimizing the concentration of this compound is crucial to ensure that the observed effects are specific to LRRK2 inhibition and not a result of cellular stress or death. Different cell lines can exhibit varying sensitivities to the same compound.[8] Therefore, determining the optimal, non-toxic concentration for your specific cell model and experimental duration is a critical first step.

Q3: What are the known inhibitory concentrations for this compound?

A3: this compound is a highly potent inhibitor of LRRK2. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range. Specific values are provided in the data summary table below.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations for this compound and provides cytotoxicity data for the closely related compound, LRRK2-IN-1, as a reference.

CompoundTargetAssayIC50Cell LineCytotoxicity IC50
This compound LRRK2 G2019SBiochemical Assay0.45 nMN/ANot Reported
This compound LRRK2 WTBiochemical Assay1.1 nMN/ANot Reported
This compound LRRK2 WTADP-Glo Assay0.46 nMN/ANot Reported
LRRK2-IN-1LRRK2 G2019SBiochemical Assay6 nMN/ANot Reported
LRRK2-IN-1LRRK2 WTBiochemical Assay13 nMN/ANot Reported
LRRK2-IN-1-Cytotoxicity AssayN/AHepG249.3 µM[9]

Experimental Protocols

Protocol 1: Determining the Optimal and Non-Toxic Concentration of this compound using an MTT Assay

This protocol provides a framework for conducting a dose-response experiment to identify the concentration range of this compound that effectively inhibits LRRK2 without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow the cells to adhere and recover overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on data from similar compounds, is 0, 0.1, 0.3, 1, 3, 10, 30, and 100 µM.[6] It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Visual Guides

LRRK2_Signaling_Pathway cluster_0 LRRK2 Core cluster_1 Downstream Effects LRRK2 LRRK2 GTPase GTPase Domain Kinase Kinase Domain GTPase->Kinase GTP Binding Activates Kinase Rab_GTPases Rab GTPases (e.g., Rab10) Kinase->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function LRRK2_IN_12 This compound LRRK2_IN_12->Kinase Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Determine Cell Line & Treatment Duration prepare_cells Seed Cells in 96-well Plate start->prepare_cells prepare_inhibitor Prepare Serial Dilutions of this compound prepare_cells->prepare_inhibitor treat_cells Treat Cells with this compound and Vehicle Control prepare_inhibitor->treat_cells incubate Incubate for Desired Duration treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->cytotoxicity_assay measure Measure Absorbance/Fluorescence cytotoxicity_assay->measure analyze Analyze Data: Generate Dose-Response Curve measure->analyze determine_optimal_conc Determine Optimal Non-Toxic Concentration Range analyze->determine_optimal_conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem Encountered high_cytotoxicity High Cytotoxicity at Expected Efficacious Dose? start->high_cytotoxicity no_effect No or Low Efficacy at Non-Toxic Doses? start->no_effect check_dmso 1. Check Vehicle (DMSO) Control Cytotoxicity high_cytotoxicity->check_dmso Yes check_dissolution 1. Confirm Complete Dissolution of this compound no_effect->check_dissolution Yes lower_conc 2. Lower this compound Concentration check_dmso->lower_conc DMSO OK shorter_incubation 3. Reduce Incubation Time lower_conc->shorter_incubation Still Toxic change_cell_line 4. Consider a More Resistant Cell Line shorter_incubation->change_cell_line Still Toxic increase_conc 2. Increase this compound Concentration (within non-toxic range) check_dissolution->increase_conc Dissolved check_lrrk2_expression 3. Verify LRRK2 Expression in Cell Line increase_conc->check_lrrk2_expression Still No Effect check_readout 4. Validate Downstream Readout (e.g., pRab10 antibody) check_lrrk2_expression->check_readout LRRK2 Expressed

Caption: Troubleshooting guide for this compound experiments.

Troubleshooting Guide

Q: I'm observing significant cytotoxicity even at low concentrations of this compound. What should I do?

A:

  • Check your vehicle control: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing toxicity.

  • Re-evaluate your dose-response: Your cell line may be particularly sensitive. Perform a more granular dose-response curve starting from very low nanomolar concentrations.

  • Reduce incubation time: Shorter exposure times may be sufficient to achieve LRRK2 inhibition without inducing cytotoxicity.

  • Assess cell health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to chemical insults.

Q: I'm not seeing any effect of this compound on my downstream readouts, even at concentrations that should be effective. What could be the problem?

A:

  • Confirm compound integrity: Ensure your this compound is properly stored and has not degraded. If possible, confirm its activity in a cell-free biochemical assay.

  • Verify LRRK2 expression: Confirm that your cell line expresses LRRK2 at a sufficient level. Some cell lines may have very low endogenous LRRK2 expression.

  • Check your downstream target: The phosphorylation of LRRK2 substrates like Rab10 is a reliable readout of LRRK2 activity.[7] Validate your antibodies and detection methods for these downstream markers.

  • Increase concentration cautiously: If you have established a non-toxic concentration range, you can try increasing the concentration of this compound within that safe window.

By following these guidelines and protocols, researchers can confidently optimize the use of this compound in their experiments, leading to more reliable and reproducible data.

References

LRRK2-IN-1 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LRRK2-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LRRK2-IN-1?

LRRK2-IN-1 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type (WT) and mutant forms of LRRK2, including the common G2019S pathogenic mutant.[1][2] By binding to the ATP pocket, it blocks the phosphotransferase activity of LRRK2, preventing the phosphorylation of its downstream substrates.[1] In cellular assays, inhibition of LRRK2 by LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key sites like Ser910 and Ser935, which can subsequently lead to its ubiquitination and degradation.[3][4]

Q2: What are the recommended storage and solubility conditions for LRRK2-IN-1?

LRRK2-IN-1 is typically supplied as a powder and should be stored at -20°C for long-term stability.[5] It is soluble in DMSO, with a reported solubility of up to 100 mM. When preparing stock solutions, it is recommended to use freshly opened DMSO and sonication to ensure complete dissolution.[5][6] For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%, ideally ≤ 0.1%) to avoid solvent-induced toxicity.[6]

Q3: What is the recommended working concentration for LRRK2-IN-1 in cell-based assays?

The optimal concentration of LRRK2-IN-1 can vary depending on the cell type and the specific experimental objective. A typical starting point is in the range of 100 nM to 1 µM.[1][7] It is highly recommended to perform a dose-response experiment to determine the minimal effective concentration that achieves the desired level of LRRK2 inhibition while minimizing potential off-target effects and cytotoxicity.[1]

Q4: Can LRRK2-IN-1 be used for in vivo studies targeting the brain?

No, LRRK2-IN-1 has poor blood-brain barrier penetration, making it unsuitable for in vivo studies targeting the central nervous system.[1][8] However, it is a valuable tool for in vitro studies in cultured cells and for peripheral tissue studies in vivo.[5][8]

Q5: What are the known off-target effects of LRRK2-IN-1?

While considered relatively selective for LRRK2, LRRK2-IN-1 has been shown to inhibit other kinases at higher concentrations.[1][3] For example, it can inhibit ERK5 and DCLK2.[9][10] These off-target effects can lead to cellular phenotypes that are independent of LRRK2 inhibition, such as alterations in neurite outgrowth.[1][8] To mitigate this, it is crucial to use the lowest effective concentration and include appropriate controls.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of LRRK2 Activity
Possible Cause Troubleshooting Steps
Compound Degradation - Ensure LRRK2-IN-1 has been stored properly at -20°C. - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]
Incorrect Concentration - Verify the calculations for your working dilutions. - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. A concentration 5-10 times the reported IC50 value is often a good starting point.[9]
Cell Type Specificity - Confirm that your cell model expresses sufficient levels of LRRK2.[9] - The inhibitory effect might be more pronounced in cells expressing pathogenic LRRK2 mutants like G2019S.[9]
Incomplete Dissolution - Use sonication or gentle warming (37°C) to ensure the compound is fully dissolved in DMSO before preparing working solutions.[6]
Issue 2: Unexpected Cellular Phenotypes or Cytotoxicity
Possible Cause Troubleshooting Steps
Off-Target Effects - Perform a dose-response analysis to identify the lowest concentration that inhibits LRRK2 without causing the unexpected phenotype.[1] - Use a structurally different LRRK2 inhibitor to confirm if the phenotype is reproducible.[1] - Employ a "kinase-dead" LRRK2 mutant as a negative control to verify that the observed effect is dependent on LRRK2 kinase activity.[1]
Cytotoxicity - LRRK2-IN-1 can be cytotoxic at higher concentrations (IC50 for cytotoxicity in HepG2 cells is 49.3 μM).[2] - Determine the optimal, non-toxic concentration for your specific cell line and treatment duration using a cell viability assay (e.g., MTT or LDH assay).[2] - Ensure the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%).[6]
Precipitation in Culture Medium - Precipitation can occur when diluting a concentrated DMSO stock into aqueous culture medium.[6] - To minimize this, perform serial dilutions and add the inhibitor to pre-warmed medium while vortexing to ensure rapid mixing.[6]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (Wild-Type LRRK2) 13 nMBiochemical Assay[3][11]
IC50 (G2019S Mutant LRRK2) 6 nMBiochemical Assay[3][11]
Cellular IC50 (Dephosphorylation) ~0.3-0.4 µMSH-SY5Y cells[7]
Cytotoxicity IC50 49.3 µMHepG2 cells[2]
Solubility in DMSO up to 100 mM-

Experimental Protocols

Protocol 1: Western Blot for LRRK2 Phosphorylation

This protocol is designed to assess the inhibition of LRRK2 kinase activity by measuring the dephosphorylation of LRRK2 at Ser910 and Ser935.

Materials:

  • HEK293 cells stably expressing LRRK2 (wild-type or G2019S mutant)

  • LRRK2-IN-1 dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate HEK293 cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of LRRK2-IN-1 (e.g., 0, 100 nM, 300 nM, 1 µM) for a predetermined time (e.g., 90 minutes).[7] Include a DMSO vehicle control.

  • Wash cells with ice-cold PBS and lyse them.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Protocol 2: Cell Viability Assay (MTT)

This protocol is used to determine the cytotoxic effects of LRRK2-IN-1.

Materials:

  • Cell line of interest

  • LRRK2-IN-1 dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of LRRK2-IN-1 concentrations (e.g., 0, 0.5, 1, 5, 10, 20, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[2] Include a DMSO vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Hyperactivates Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Regulates Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Impacts Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Modulates LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Troubleshooting_Workflow Start Inconsistent Results with LRRK2-IN-1 Check_Compound Verify Compound Integrity (Storage, Fresh Stock) Start->Check_Compound Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Check_Controls Review Experimental Controls (Vehicle, Negative Control) Dose_Response->Check_Controls Assess_Toxicity Evaluate Cell Viability (MTT/LDH Assay) Check_Controls->Assess_Toxicity Off_Target Consider Off-Target Effects Assess_Toxicity->Off_Target Viability OK Optimize_Protocol Optimize Protocol (Concentration, Incubation Time) Assess_Toxicity->Optimize_Protocol Toxicity Observed Off_Target->Optimize_Protocol Resolved Issue Resolved Optimize_Protocol->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results with LRRK2-IN-1.

References

LRRK2-IN-12 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of LRRK2-IN-12 in DMSO, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, this compound dissolved in DMSO should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months)[1]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes[2].

Q2: How long can I store this compound as a powder?

A2: As a dry powder, this compound is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C[1].

Q3: My this compound solution in DMSO appears cloudy or has precipitates after storage at -20°C. What should I do?

A3: Cloudiness or precipitation may occur if the concentration of this compound exceeds its solubility limit in DMSO at the storage temperature. Before use, you can gently warm the solution to 37°C and use sonication to help redissolve the compound. If the issue persists, preparing a more dilute stock solution is advisable[2].

Q4: Can I store my this compound DMSO stock solution at room temperature?

A4: While this compound is stable at room temperature for a few days during shipping, long-term storage at room temperature is not recommended as it can lead to degradation of the compound[1]. For maintaining the integrity and activity of the inhibitor, adherence to the recommended storage temperatures of -20°C or -80°C is crucial.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, with a focus on stability-related problems.

Problem Possible Cause Recommended Solution
Inconsistent experimental results between different aliquots or over time. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Prepare fresh stock solutions from the powder. - Ensure stock solutions are aliquoted into single-use volumes to minimize freeze-thaw cycles. - Store aliquots at -80°C for long-term stability[2].
Loss of inhibitor efficacy in a long-term cell culture experiment. - Chemical instability of this compound in the aqueous cell culture medium at 37°C. - Cellular metabolism of the compound.- Perform a stability assay to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section). - Consider more frequent media changes or re-dosing of the inhibitor to maintain a consistent effective concentration[3].
Higher than expected cell toxicity at the working concentration. - The final DMSO concentration in the cell culture medium is too high. - Degradation of this compound into a more toxic compound.- Ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.1%). - Run a vehicle control (DMSO only) to assess solvent toxicity. - Use freshly prepared or properly stored this compound to rule out degradation products[2].

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO at -20°C

Objective: To determine the chemical stability of this compound in DMSO over time when stored at -20°C.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and sonicator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing and, if necessary, brief sonication.

  • Aliquoting: Aliquot the stock solution into multiple sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.

  • Time Points: Designate aliquots for analysis at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Storage: Store the aliquots at -20°C, protected from light.

  • Sample Analysis (at each time point):

    • Thaw an aliquot for the designated time point.

    • Prepare a sample for HPLC-MS analysis by diluting it to an appropriate concentration with a suitable solvent (e.g., acetonitrile).

    • Analyze the sample using an HPLC-MS method capable of separating this compound from potential degradants.

    • Quantify the peak area corresponding to the intact this compound.

  • Data Analysis: Compare the peak area of this compound at each subsequent time point to the peak area at time 0. This will allow you to determine the percentage of the compound remaining and assess its stability over time.

Visualizations

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 Kinase Activity cluster_Downstream Downstream Effects cluster_Inhibition Inhibition LRRK2 LRRK2 pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking LRRK2_IN_12 This compound LRRK2_IN_12->pLRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Stability_Workflow Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store Store Aliquots at -20°C Aliquot->Store Time_Point At Each Time Point (0, 1, 2, 4, 8, 12 weeks) Store->Time_Point Analyze Analyze by HPLC-MS Time_Point->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Compare Compare to Time 0 Quantify->Compare Stable Compound is Stable Compare->Stable >90% Remaining Degraded Compound has Degraded Compare->Degraded <90% Remaining

Caption: Experimental workflow for assessing this compound stability in DMSO.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Storage Check Storage Conditions (-20°C or -80°C?) Inconsistent_Results->Check_Storage Yes Check_Aliquots Using Single-Use Aliquots? Check_Storage->Check_Aliquots Yes, Correct Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh No, Incorrect Check_Aliquots->Prepare_Fresh No Good_Practice Continue Good Storage Practices Check_Aliquots->Good_Practice Yes

Caption: Decision-making flowchart for troubleshooting inconsistent results.

References

How to minimize LRRK2-IN-12 precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize and troubleshoot the precipitation of LRRK2-IN-12 in cell culture media. Ensuring the solubility and stability of this potent and selective LRRK2 inhibitor is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media.[1] Precipitation, often observed as cloudiness, fine particles, or a crystalline deposit, can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its solubility threshold.

  • Improper Dissolution: The initial stock solution in DMSO may not be fully dissolved, introducing seed crystals for precipitation.

  • "Solvent Shock": Rapidly diluting the concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.[2]

  • Low Temperature: Cell culture media is often stored refrigerated, and adding the compound to cold media can decrease its solubility.

  • Media Composition: Components in the media, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility.[1]

  • pH Shifts: The pH of the media can change, particularly in a CO2 incubator, which can affect the solubility of pH-sensitive compounds.[3]

  • Instability: Over time, the compound may degrade or become unstable in the aqueous environment at 37°C, leading to precipitation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] It is crucial to use anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of the compound in the stock solution. For the analogous compound LRRK2-IN-1, a solubility of up to 30 mg/mL (52.57 mM) in DMSO has been reported.[5]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture media?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[6] While some cell lines may tolerate up to 0.5%, it is always best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.

Q4: Can serum in the cell culture media affect this compound solubility?

A4: Yes, serum components, particularly abundant proteins like albumin, can interact with hydrophobic small molecules.[7] This interaction can either increase or decrease the apparent solubility of the compound. For some compounds, protein binding can keep them in solution, while for others, it might promote aggregation and precipitation.[1] It is advisable to test the solubility of this compound in serum-free media first and then in media containing the desired serum concentration. If precipitation occurs in the presence of serum, consider reducing the serum concentration if your experimental design allows.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a step-by-step approach to prevent and resolve this compound precipitation in your cell culture experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation (Cloudiness or particles appear instantly upon adding this compound to the media)1. Final concentration exceeds solubility limit. 2. "Solvent Shock" due to rapid dilution. 3. Stock solution not fully dissolved. 4. Media is too cold. 1. Lower the final working concentration. Perform a dose-response experiment to find the optimal concentration for LRRK2 inhibition without precipitation. 2. Use a serial dilution method. (See Experimental Protocol 1). Add the stock solution dropwise to pre-warmed media while gently swirling. 3. Ensure complete dissolution of the stock solution. Use sonication or gentle warming (37°C) to fully dissolve the compound in DMSO. Visually inspect the stock solution for any particulate matter before use. 4. Always use pre-warmed (37°C) cell culture media. [3]
Precipitation Over Time (Solution is initially clear but becomes cloudy or forms a precipitate after incubation)1. Compound instability in the aqueous environment at 37°C. 2. Interaction with media components over time. 3. pH shift in the incubator. 4. Media evaporation leading to increased compound concentration.1. Prepare fresh working solutions for each experiment. 2. Test solubility in serum-free vs. serum-containing media. If precipitation is specific to serum-containing media, try reducing the serum percentage. 3. Ensure the media is properly buffered for the CO2 concentration in your incubator. Monitor the pH of your media. 4. Maintain proper humidity in the incubator. Use plates with low-evaporation lids for long-term experiments.[8]
Inconsistent Results (Variability in the biological effect of this compound between experiments)Inconsistent amount of soluble this compound due to partial precipitation.Strictly follow a standardized protocol for preparing and diluting this compound (See Experimental Protocol 1). Visually inspect the final working solution for clarity before adding it to cells.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound and Analogs

Compound Molecular Weight ( g/mol ) Recommended Stock Solvent Reported Stock Solution Solubility
This compound412.83[4]DMSOSoluble (quantitative data not available)[4]
LRRK2-IN-1570.69[5]DMSO30 mg/mL (52.57 mM)[5]
LRRK2-IN-6(Not specified)DMSOHigh concentration (e.g., 10 mM)[1]

Table 2: Recommended Working Concentrations and Conditions

Parameter Recommendation Rationale
Stock Solution Concentration 10-20 mM in anhydrous DMSOA high concentration stock minimizes the volume added to the media, thus keeping the final DMSO concentration low.
Final DMSO Concentration < 0.1% (v/v)Minimizes solvent-induced cytotoxicity and reduces the risk of precipitation.[6]
Media Temperature for Dilution 37°CImproves the solubility of hydrophobic compounds.[3]
Serum Concentration Variable (start with low to no serum)Serum proteins can interact with the compound and affect its solubility.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

    • Aseptically add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the stock solution to confirm it is clear and free of any precipitate.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium (with or without serum) to 37°C.

    • In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution by diluting the stock 1:100 in the media.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution (or the high-concentration stock if not preparing an intermediate) to the final volume of pre-warmed cell culture media.

    • Crucially, add the this compound solution dropwise while gently swirling the media. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

    • Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Point of Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Cellular_Stress Cellular Stress (e.g., Oxidative Stress, Lysosomal Damage) LRRK2_Inactive LRRK2 (Inactive) Cellular_Stress->LRRK2_Inactive Growth_Factors Growth Factors Growth_Factors->LRRK2_Inactive Inflammatory_Signals Inflammatory Signals (e.g., IFN-γ) Inflammatory_Signals->LRRK2_Inactive LRRK2_Mutations Pathogenic Mutations (e.g., G2019S, R1441C) LRRK2_Active LRRK2 (Active) GTP-Bound Dimer LRRK2_Mutations->LRRK2_Active LRRK2_Inactive->LRRK2_Active Dimerization & Conformational Change Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_GTPases Kinase Activity Autophagy Modulation of Autophagy LRRK2_Active->Autophagy Cytoskeletal_Dynamics Changes in Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Function Impact on Neuronal Function Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Cytoskeletal_Dynamics->Neuronal_Function LRRK2_IN12 This compound LRRK2_IN12->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow to Minimize this compound Precipitation cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification & Use A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Ensure Complete Dissolution (Vortex/Sonicate) A->B D 4. Prepare Intermediate Dilution in Pre-warmed Media (Optional) A->D E 5. Add Dropwise to Final Volume of Pre-warmed Media while Gently Swirling B->E C 3. Pre-warm Cell Culture Media to 37°C C->E D->E F 6. Gently Mix Final Solution E->F G 7. Visually Inspect for Precipitation F->G H Solution is Clear G->H Yes I Precipitate Observed G->I No J Add to Cells H->J K Troubleshoot: - Lower Concentration - Re-evaluate Media Conditions I->K

Caption: Recommended workflow for preparing this compound working solutions.

References

LRRK2 Inhibitor Interference in Fluorescence-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The inhibitor "LRRK2-IN-12" specified in the topic was not found in the available scientific literature. This technical support guide has been developed based on the well-characterized and structurally similar LRRK2 inhibitor, LRRK2-IN-1, and other relevant LRRK2 inhibitors. It is highly probable that "this compound" is a typographical error. Researchers should verify the identity of their compound before proceeding.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using LRRK2 inhibitors in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LRRK2-IN-1?

LRRK2-IN-1 is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby inhibiting its phosphotransferase activity.

Q2: Can LRRK2 inhibitors like LRRK2-IN-1 interfere with fluorescence-based assays?

Yes, like many small molecules, LRRK2 inhibitors can potentially interfere with fluorescence-based assays. This interference can manifest in two primary ways:

  • Autofluorescence: The inhibitor itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal or artificially high readings.[1]

  • Fluorescence Quenching: The inhibitor may absorb the excitation or emission light of the fluorophore used in the assay, leading to a decrease in the fluorescence signal and a potential false-negative result.[2]

Q3: At what concentration is LRRK2-IN-1 typically used in cellular assays?

The optimal concentration of LRRK2-IN-1 can vary depending on the cell type and experimental objective. However, significant inhibition of LRRK2 is often observed in the range of 100 nM to 1 µM in cellular assays.[3] It is always recommended to perform a dose-response curve to determine the minimal effective concentration for your specific experiment to minimize potential off-target effects and interference.

Q4: What are the known off-target effects of LRRK2-IN-1?

While relatively selective for LRRK2, at higher concentrations LRRK2-IN-1 has been shown to inhibit other kinases, which can lead to off-target effects.[3] It is crucial to use the lowest effective concentration and appropriate controls to mitigate these effects.

Q5: How can I confirm that an observed phenotype is due to LRRK2 inhibition and not an off-target effect or assay interference?

To validate that the observed effects are mediated by LRRK2 inhibition, researchers can employ several control experiments:

  • Use a "kinase-dead" LRRK2 mutant as a negative control.

  • Observe a reversal of the phenotype upon washout of the inhibitor.

  • Use a structurally different LRRK2 inhibitor to see if the effect is reproducible.

  • Perform orthogonal assays that use a different detection method (e.g., luminescence-based or label-free).[4]

Troubleshooting Guides

Issue 1: Unexpected Increase in Fluorescence Signal

Possible Cause: Autofluorescence of the LRRK2 inhibitor.

Troubleshooting Steps:

  • Measure Compound Autofluorescence:

    • Prepare a serial dilution of the LRRK2 inhibitor in the assay buffer.

    • In a microplate, add the inhibitor dilutions to wells without any other assay components (e.g., cells, fluorophores).

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • A concentration-dependent increase in signal indicates autofluorescence.

  • Mitigation Strategies:

    • Subtract Background: If the autofluorescence is moderate and consistent, subtract the signal from the "inhibitor-only" wells from your experimental wells.[2]

    • Shift Wavelengths: If possible, select a fluorophore for your assay with excitation and emission spectra that do not overlap with the inhibitor's autofluorescence spectrum. Autofluorescence is often more pronounced in the blue-green spectrum, so shifting to red-shifted fluorophores can be beneficial.[5]

Issue 2: Unexpected Decrease in Fluorescence Signal

Possible Cause: Fluorescence quenching by the LRRK2 inhibitor.

Troubleshooting Steps:

  • Perform a Quenching Control Experiment:

    • Prepare a serial dilution of the LRRK2 inhibitor.

    • In a microplate, add the inhibitor dilutions to wells containing the fluorophore used in your assay at its working concentration.

    • Read the plate at the appropriate excitation and emission wavelengths.

    • A concentration-dependent decrease in the fluorophore's signal indicates quenching.

  • Mitigation Strategies:

    • Lower Inhibitor Concentration: Use the lowest effective concentration of the inhibitor as determined by a dose-response curve.

    • Change Fluorophore: Use a different fluorophore that is less susceptible to quenching by the inhibitor.

    • Modify Assay Protocol: If possible, reduce the incubation time of the inhibitor with the fluorophore.

Quantitative Data Summary

The following tables summarize key quantitative data for the well-characterized LRRK2 inhibitor, LRRK2-IN-1.

Table 1: In Vitro Potency of LRRK2-IN-1

TargetIC50 (nM)Assay Type
LRRK2 (G2019S)6Biochemical
LRRK2 (WT)13Biochemical

Data from MedChemExpress.[6]

Table 2: Cellular Activity of LRRK2-IN-1

Cell LineAssayIC50 (µM)
HEK293 (LRRK2 WT)TR-FRET0.08
HEK293 (LRRK2 G2019S)TR-FRET0.03
HepG2Cytotoxicity49.3

Data from MedChemExpress.[6]

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of a LRRK2 Inhibitor

Objective: To measure the excitation and emission spectra of a LRRK2 inhibitor to identify potential spectral overlap with assay fluorophores.

Materials:

  • LRRK2 inhibitor stock solution (e.g., in DMSO)

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities or a spectrofluorometer

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of the LRRK2 inhibitor in assay buffer to cover the range of concentrations used in your experiments. Include a buffer-only blank.

  • Dispense the dilutions and the blank into the wells of a black microplate.

  • Excitation Scan:

    • Set the emission wavelength to the emission maximum of your assay's fluorophore.

    • Scan a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity.

  • Emission Scan:

    • Set the excitation wavelength to the excitation maximum of your assay's fluorophore.

    • Scan a range of emission wavelengths (e.g., 400-700 nm) and record the fluorescence intensity.

  • Analysis:

    • Subtract the blank readings from the inhibitor readings.

    • Plot the fluorescence intensity against the wavelength for both the excitation and emission scans. This will reveal the autofluorescence profile of the inhibitor.

Protocol 2: Workflow for Identifying and Mitigating Assay Interference

This workflow provides a systematic approach to troubleshooting potential interference from LRRK2 inhibitors in fluorescence-based assays.

Assay_Interference_Workflow Troubleshooting Workflow for Assay Interference start Start: Unexpected Assay Result check_autofluorescence Perform Autofluorescence Control (Inhibitor + Buffer) start->check_autofluorescence autofluorescence_present Is Autofluorescence Observed? check_autofluorescence->autofluorescence_present subtract_background Subtract Background Signal autofluorescence_present->subtract_background Yes change_fluorophore_af Change to a Spectrally Distinct Fluorophore autofluorescence_present->change_fluorophore_af If subtraction is not sufficient check_quenching Perform Quenching Control (Inhibitor + Fluorophore) autofluorescence_present->check_quenching No subtract_background->check_quenching change_fluorophore_af->check_quenching quenching_present Is Quenching Observed? check_quenching->quenching_present lower_concentration Lower Inhibitor Concentration quenching_present->lower_concentration Yes change_fluorophore_q Change Fluorophore quenching_present->change_fluorophore_q If lowering concentration is not feasible orthogonal_assay Perform Orthogonal Assay (e.g., Luminescence) quenching_present->orthogonal_assay No lower_concentration->orthogonal_assay change_fluorophore_q->orthogonal_assay end End: Validated Result orthogonal_assay->end

Troubleshooting workflow for assay interference.

Signaling Pathway Diagrams

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its function and is implicated in both physiological and pathological conditions.

LRRK2_Signaling_Pathway Simplified LRRK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activates Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive Activates LRRK2_Active LRRK2 (Active) (Kinase Activity) LRRK2_Inactive->LRRK2_Active Dimerization & Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_Active->Autophagy Modulates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Modulates LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Impacts Autophagy->Neuronal_Survival Impacts

Simplified LRRK2 signaling pathway.
Logical Relationship for Troubleshooting

This diagram illustrates the decision-making process when encountering potential assay interference.

Troubleshooting_Logic Logical Flow for Troubleshooting Interference Start Unexpected Result in Fluorescence Assay Is_Signal_Increased Is Fluorescence Signal Unexpectedly High? Start->Is_Signal_Increased Is_Signal_Decreased Is Fluorescence Signal Unexpectedly Low? Is_Signal_Increased->Is_Signal_Decreased No Autofluorescence Suspect Autofluorescence Is_Signal_Increased->Autofluorescence Yes Quenching Suspect Quenching Is_Signal_Decreased->Quenching Yes No_Interference Investigate Other Causes (e.g., Off-target Effects, Biology) Is_Signal_Decreased->No_Interference No Run_Autofluorescence_Control Run 'Inhibitor Only' Control Autofluorescence->Run_Autofluorescence_Control Run_Quenching_Control Run 'Inhibitor + Fluorophore' Control Quenching->Run_Quenching_Control Confirm_Interference Confirm Interference Run_Autofluorescence_Control->Confirm_Interference Run_Quenching_Control->Confirm_Interference Mitigate Apply Mitigation Strategy (e.g., Change Wavelength, Lower Concentration) Confirm_Interference->Mitigate

Decision-making flow for troubleshooting.

References

Technical Support Center: LRRK2-IN-12 Washout in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the LRRK2 inhibitor, LRRK2-IN-12. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful removal of this compound from your cell cultures, a critical step for studying the reversibility of its effects on LRRK2 signaling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for washing out this compound from cell cultures?

A1: A standard and effective method for washing out small molecule kinase inhibitors like this compound involves extensively washing the cells with fresh, pre-warmed, inhibitor-free culture medium. A typical procedure consists of at least three sequential washes. For each wash, aspirate the medium containing the inhibitor and replace it with fresh medium, allowing the cells to incubate for a short period (e.g., 5 minutes) during each wash to facilitate the diffusion of the inhibitor out of the cells.

Q2: How can I verify that the this compound has been effectively removed?

A2: The most reliable way to confirm the successful washout of this compound is to assess the recovery of LRRK2 kinase activity. This is typically measured by monitoring the phosphorylation of LRRK2's downstream substrates. A key and widely used biomarker for LRRK2 activity is the phosphorylation of Rab10 at Threonine 73 (p-Rab10 T73). Following a successful washout, you should observe a time-dependent increase in the levels of p-Rab10, indicating the restoration of LRRK2 kinase function. This can be quantified using techniques such as Western blotting or targeted mass spectrometry.

Q3: How long does it take for LRRK2 kinase activity to recover after washing out the inhibitor?

Q4: Can residual this compound in the cell culture affect my experimental results?

A4: Yes, incomplete washout can lead to confounding results. Even low levels of residual inhibitor may be sufficient to partially suppress LRRK2 kinase activity, potentially leading to an underestimation of the reversibility of the inhibitor's effects or misinterpretation of downstream cellular processes. Therefore, a thorough washing procedure is crucial.

Q5: Are there any known off-target effects of this compound that I should be aware of during washout experiments?

A5: While LRRK2-IN-1 is reported to be a potent and selective LRRK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[1] Observing a reversal of a cellular phenotype upon washout of the inhibitor is a good indication of a specific on-target effect. If a phenotype persists after thorough washout, it may suggest an off-target effect or irreversible cellular changes.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No recovery of p-Rab10 signal after washout. 1. Incomplete washout: Residual inhibitor is still present. 2. Cell health issues: Cells are stressed or dying due to treatment or handling. 3. Issues with detection: Problems with antibodies or Western blot protocol.1. Increase the number of washes (e.g., to 5) and/or the duration of each wash. 2. Check cell viability using methods like Trypan Blue exclusion. Ensure gentle handling of cells during the wash steps. 3. Verify the quality of your p-Rab10 antibody and optimize your Western blot protocol. Include a positive control (e.g., lysate from untreated, stimulated cells).
Partial recovery of p-Rab10 signal. 1. Insufficient washout time: The inhibitor has not fully dissociated. 2. Sub-optimal time point for analysis: The peak of p-Rab10 recovery has been missed. 3. High inhibitor concentration used for treatment: More inhibitor needs to be washed out.1. Perform a time-course experiment to determine the optimal duration for recovery. 2. Collect samples at multiple time points post-washout (e.g., 30, 60, 120, 240 minutes). 3. Use the lowest effective concentration of this compound for your initial treatment.
High variability in p-Rab10 recovery between replicates. 1. Inconsistent washing procedure: Variation in the number, volume, or duration of washes. 2. Differences in cell density or health: Uneven cell plating or viability across wells.1. Standardize the washout protocol across all samples. Use a multi-channel pipette for simultaneous washing of multiple wells. 2. Ensure consistent cell seeding density and monitor cell morphology and confluence before starting the experiment.

Quantitative Data Summary

The following table provides representative data on the biochemical potency of LRRK2-IN-1, a closely related analog of this compound. This data is useful for understanding the inhibitor's interaction with its target.

Parameter LRRK2 (Wild-Type) LRRK2 (G2019S Mutant) Reference
IC50 13 nM6 nM[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The G2019S mutation is a common activating mutation in LRRK2.

Experimental Protocols

Protocol 1: Washout of this compound from Adherent Cell Cultures

Objective: To effectively remove this compound from adherent cells to study the time-dependent recovery of LRRK2 kinase activity.

Materials:

  • Adherent cells cultured in appropriate multi-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Microcentrifuge tubes

Procedure:

  • Initial Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO) for comparison.

  • Aspiration: Carefully aspirate the medium containing this compound from each well.

  • First Wash: Gently add pre-warmed, inhibitor-free complete culture medium to each well. Incubate for 5 minutes at 37°C in the cell culture incubator.

  • Subsequent Washes: Aspirate the medium and repeat the wash step (Step 3) at least two more times for a total of three washes. For potentially "sticky" compounds or very sensitive downstream assays, five washes may be beneficial.

  • Recovery Period: After the final wash, add fresh, pre-warmed, inhibitor-free medium to the cells and return them to the incubator.

  • Time-Course Lysis: At designated time points post-washout (e.g., 0, 15, 30, 60, 120 minutes), wash the cells once with ice-cold PBS, aspirate the PBS, and then add ice-cold lysis buffer.

  • Sample Collection: Scrape the cells in the lysis buffer, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 15-30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Samples are now ready for SDS-PAGE and Western blot analysis.

Protocol 2: Western Blot Analysis of p-Rab10 (T73) Recovery

Objective: To quantify the recovery of LRRK2 kinase activity by measuring the phosphorylation of its substrate Rab10.

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from your cell lysates onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

    • Phospho-Rab10 (Thr73)

    • Total Rab10

    • A loading control (e.g., GAPDH or β-actin)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensities. Normalize the p-Rab10 signal to the total Rab10 signal, and then normalize this ratio to the loading control to account for any loading differences.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Signaling Upstream Activators Upstream Activators LRRK2 LRRK2 Upstream Activators->LRRK2 Activation Downstream Substrates Downstream Substrates LRRK2->Downstream Substrates Phosphorylation Cellular Processes Cellular Processes Downstream Substrates->Cellular Processes Vesicular Trafficking Vesicular Trafficking Cellular Processes->Vesicular Trafficking Autophagy Autophagy Cellular Processes->Autophagy Rab29 Rab29 VPS35 VPS35 VPS35->Upstream Activators LRRK2_IN_12 LRRK2_IN_12 LRRK2_IN_12->LRRK2 Inhibition Rab10 Rab10 Rab10->Downstream Substrates Rab8 Rab8 Rab8->Downstream Substrates EndoA EndoA EndoA->Downstream Substrates

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Washout_Workflow A 1. Treat cells with This compound B 2. Aspirate inhibitor- containing medium A->B C 3. Wash 3-5x with inhibitor-free medium B->C D 4. Add fresh medium and start recovery time-course C->D E 5. Lyse cells at various time points D->E F 6. Western Blot for p-Rab10 / Total Rab10 E->F G 7. Quantify recovery of LRRK2 kinase activity F->G

Caption: Experimental Workflow for this compound Washout and Activity Assessment.

References

Validating LRRK2-IN-12 on-target effects with a kinase-dead mutant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the on-target effects of LRRK2 inhibitors, using a kinase-dead mutant as a negative control. The information provided is based on the well-characterized LRRK2 inhibitor, LRRK2-IN-1, as a representative example. It is presumed that "LRRK2-IN-12" may be a related compound or a typographical error, and the principles outlined here are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a kinase-dead LRRK2 mutant in validating the on-target effects of an inhibitor like LRRK2-IN-1?

A kinase-dead LRRK2 mutant, such as one with a D1994A mutation, serves as an essential negative control in experiments validating the on-target effects of a LRRK2 kinase inhibitor.[1][2] This mutant lacks catalytic kinase activity.[3] Therefore, any cellular effects observed in the presence of the wild-type LRRK2 but absent with the kinase-dead mutant can be more confidently attributed to the inhibitor's specific action on LRRK2's kinase function, rather than off-target effects.[4]

Q2: How does LRRK2-IN-1 inhibit LRRK2, and what is a common cellular marker for its activity?

LRRK2-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of both wild-type and mutant LRRK2, preventing the transfer of phosphate to its substrates.[4] A widely used pharmacodynamic biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 at serine 935 (pS935).[5][6] Inhibition of LRRK2 kinase activity by compounds like LRRK2-IN-1 leads to a significant reduction in pS935-LRRK2 levels.[1][7]

Q3: My LRRK2 inhibitor shows efficacy in cells expressing wild-type LRRK2 but also affects cells with the kinase-dead mutant. How should I interpret this?

This observation suggests potential off-target effects of your inhibitor.[4] Since the kinase-dead mutant is not catalytically active, the inhibitor should ideally have no effect on readouts dependent on LRRK2 kinase activity in cells expressing this mutant. If you observe effects in both wild-type and kinase-dead contexts, it is crucial to investigate other potential targets of your compound. Consider performing broader kinase profiling to identify other kinases that your compound might be inhibiting.

Q4: What is a Cellular Thermal Shift Assay (CETSA), and how can it be used to confirm target engagement of a LRRK2 inhibitor?

A Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify that a compound directly binds to its target protein within a cell.[8][9] The principle is that a protein becomes more thermally stable when bound to a ligand.[10] In a CETSA experiment, cells are treated with the LRRK2 inhibitor or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble LRRK2 remaining is quantified, typically by Western blot. A successful target engagement will result in a higher melting temperature (Tm) for LRRK2 in the presence of the inhibitor, indicating stabilization upon binding.[9]

Troubleshooting Guides

Problem 1: Inconsistent or no change in pS935-LRRK2 levels after treatment with LRRK2-IN-1.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of LRRK2-IN-1 for your specific cell type and experimental conditions. Effective concentrations are often in the 100 nM to 1 µM range.[4]
Incorrect Treatment Duration Optimize the incubation time with the inhibitor. A time course experiment (e.g., 30, 60, 90, 120 minutes) can help identify the point of maximal pS935 dephosphorylation.
Poor Antibody Quality Validate your primary antibodies for pS935-LRRK2 and total LRRK2. Ensure they are specific and provide a good signal-to-noise ratio. Include positive and negative controls in your Western blot.
Cell Line and Expression Levels The levels of endogenous or overexpressed LRRK2 can influence the observed effect. Ensure consistent LRRK2 expression across your experiments.

Problem 2: High background in Western blots for pS935-LRRK2.

Possible Cause Troubleshooting Step
Antibody Non-specificity Increase the stringency of your wash steps (e.g., increase the duration or number of washes, add a small amount of detergent like Tween-20).
Blocking Inefficiency Optimize your blocking buffer. Common blocking agents include 5% non-fat milk or bovine serum albumin (BSA) in TBST. Extend the blocking time if necessary.
Cross-reactivity Use a more specific primary antibody. Consider trying antibodies from different vendors.

Experimental Protocols

Protocol 1: Western Blotting for pS935-LRRK2 and Total LRRK2

This protocol is adapted from established methods for detecting LRRK2 phosphorylation.[11][12]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, SH-SY5Y) and transfect with either wild-type LRRK2 or a kinase-dead (e.g., D1994A) LRRK2 construct.

    • Allow cells to grow for 24-48 hours post-transfection.

    • Treat cells with LRRK2-IN-1 at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA.[8][9]

  • Cell Treatment:

    • Harvest cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into two aliquots: one treated with LRRK2-IN-1 (e.g., 10 µM) and the other with vehicle (DMSO).

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Include an unheated control at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Quantify the protein concentration of the soluble fractions.

    • Analyze the amount of soluble LRRK2 at each temperature by Western blotting as described in Protocol 1.

    • Plot the percentage of soluble LRRK2 against temperature to generate melting curves and determine the Tm.

Data Presentation

Table 1: Expected Inhibition of pS935-LRRK2 by LRRK2-IN-1

Cell Line ExpressingTreatmentExpected pS935-LRRK2 Level (relative to untreated WT)Rationale
Wild-Type LRRK2 Vehicle (DMSO)100%Baseline kinase activity results in S935 phosphorylation.
Wild-Type LRRK2 LRRK2-IN-1 (1 µM)<10%The inhibitor blocks kinase activity, leading to dephosphorylation of S935.[1]
Kinase-Dead LRRK2 (D1994A) Vehicle (DMSO)~0%The mutant lacks kinase activity, so S935 is not phosphorylated.[1]
Kinase-Dead LRRK2 (D1994A) LRRK2-IN-1 (1 µM)~0%The inhibitor has no effect as there is no kinase activity to inhibit.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2_inactive LRRK2 (Inactive) Upstream Kinases->LRRK2_inactive Phosphorylation (e.g., S935) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Regulation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Target_Validation_Workflow cluster_cell_lines Cell Lines cluster_treatment Treatment cluster_assays Assays cluster_outcome Expected Outcome WT_LRRK2 Cells with Wild-Type LRRK2 Inhibitor LRRK2-IN-1 WT_LRRK2->Inhibitor Vehicle Vehicle (DMSO) WT_LRRK2->Vehicle KD_LRRK2 Cells with Kinase-Dead LRRK2 KD_LRRK2->Inhibitor KD_LRRK2->Vehicle Western_Blot Western Blot (pS935-LRRK2) Inhibitor->Western_Blot CETSA CETSA (Target Engagement) Inhibitor->CETSA Vehicle->Western_Blot On_Target On-Target Effect Validated Western_Blot->On_Target CETSA->On_Target

Caption: Experimental workflow for validating on-target effects of a LRRK2 inhibitor.

Kinase_Dead_Logic LRRK2_IN_1 LRRK2-IN-1 WT_LRRK2 Wild-Type LRRK2 (Active Kinase) LRRK2_IN_1->WT_LRRK2 Inhibits KD_LRRK2 Kinase-Dead LRRK2 (Inactive Kinase) LRRK2_IN_1->KD_LRRK2 Does not affect (no activity to inhibit) Phenotype Cellular Phenotype (e.g., pS935 decrease) WT_LRRK2->Phenotype Leads to No_Phenotype No Change in Cellular Phenotype KD_LRRK2->No_Phenotype Leads to

Caption: Logical relationship for using a kinase-dead mutant as a negative control.

References

LRRK2-IN-12 degradation and half-life in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and half-life of LRRK2-IN-12 in cell culture. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during experiments involving this compound.

Question IDQuestionAnswer
FAQ-01 What is the expected cellular half-life of this compound?The cellular half-life of a small molecule inhibitor like this compound can vary significantly depending on the cell type, its metabolic activity, and specific experimental conditions. It is crucial to determine the half-life empirically in your specific cellular model.
FAQ-02 My LRRK2 phosphorylation levels do not return to baseline after washing out this compound. What could be the issue?This could be due to incomplete washout of the compound. Ensure your washout protocol includes multiple washes with a sufficient volume of fresh media over an adequate period. Alternatively, the compound might have a long intracellular residence time or off-target effects that indirectly maintain LRRK2 in a dephosphorylated state. Consider extending the washout duration and verifying the recovery of a known short-acting LRRK2 inhibitor as a positive control.
TS-01 I am observing high variability in my this compound half-life measurements between experiments. How can I improve consistency?High variability can stem from several factors. Ensure consistent cell density, passage number, and health. Standardize the timing and method of compound addition and washout. Use a consistent lysis buffer and protein quantification method. For immunoblotting, ensure consistent antibody concentrations and incubation times.
TS-02 I am not observing a clear degradation of LRRK2 protein levels after treatment with this compound and a protein synthesis inhibitor (e.g., cycloheximide). Why?This compound is a kinase inhibitor, and its primary mechanism is not to induce the degradation of the LRRK2 protein itself, but rather to inhibit its kinase activity. While some inhibitors can affect protein stability, this is not the guaranteed mechanism of action. To measure the compound's stability and activity, it is more appropriate to monitor the phosphorylation status of LRRK2 (e.g., at Ser935) or its substrates (e.g., Rab10) rather than total LRRK2 protein levels.[1] Pharmacological inhibition of LRRK2 kinase activity can sometimes lead to LRRK2 protein degradation.[2]
FAQ-03 How can I confirm that this compound is effectively inhibiting LRRK2 kinase activity in my cells?The most common method is to measure the phosphorylation of LRRK2 autophosphorylation sites (e.g., Ser1292) or cellular substrates like Rab10 (at Thr73).[3][4] A significant decrease in the phosphorylation of these markers upon treatment with this compound indicates target engagement and inhibition. Western blotting is a standard technique for this assessment.[3]

Quantitative Data Summary

Key Experimental Protocols

Protocol 1: Washout Experiment to Determine the Reversibility and Duration of Action of this compound

This protocol is designed to assess how quickly LRRK2 kinase activity recovers after the removal of this compound.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of the experiment.

  • Compound Treatment: Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-2 hours) to achieve steady-state inhibition.

  • Washout:

    • Aspirate the medium containing this compound.

    • Wash the cells three times with pre-warmed PBS.

    • Add fresh, pre-warmed complete medium.

  • Time-Course Collection: At various time points post-washout (e.g., 0, 1, 2, 4, 8, 24 hours), lyse the cells.

  • Protein Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of LRRK2 (pS935) and/or Rab10 (pT73) relative to their total protein levels.

Protocol 2: Cycloheximide Chase Assay to Determine LRRK2 Protein Half-Life

This protocol measures the degradation rate of the LRRK2 protein itself, which can be assessed in the presence or absence of this compound to see if the inhibitor affects protein stability.

Materials:

  • Same as Protocol 1, with the addition of Cycloheximide (CHX).

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment (Optional): Pre-treat cells with this compound or DMSO for 1-2 hours if you wish to assess the inhibitor's effect on LRRK2 stability.

  • Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 10-100 µg/mL.

  • Time-Course Collection: Lyse cells at various time points after the addition of CHX (e.g., 0, 4, 8, 12, 24 hours).

  • Protein Analysis:

    • Quantify total protein concentration.

    • Perform Western blotting for total LRRK2 protein levels. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • The rate of disappearance of the total LRRK2 band over time will allow for the calculation of its half-life.

Visual Guides

experimental_workflow_washout cluster_prep Preparation cluster_washout Washout cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound or DMSO seed_cells->treat_cells aspirate_media Aspirate Media treat_cells->aspirate_media wash_pbs Wash 3x with PBS aspirate_media->wash_pbs add_fresh_media Add Fresh Media wash_pbs->add_fresh_media collect_lysates Collect Lysates at Time Points add_fresh_media->collect_lysates protein_quant Protein Quantification collect_lysates->protein_quant western_blot Western Blot for pLRRK2/pRab10 protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Workflow for this compound Washout Experiment.

signaling_pathway LRRK2_IN_12 This compound LRRK2 LRRK2 Kinase LRRK2_IN_12->LRRK2 Inhibition Rab10 Rab10 (Substrate) LRRK2->Rab10 pRab10 Phospho-Rab10 (Thr73) Downstream Downstream Cellular Events pRab10->Downstream

Caption: this compound Inhibition of LRRK2 Signaling.

References

Validation & Comparative

LRRK2 Inhibitors: A Comparative Analysis of MLi-2 and LRRK2-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of two prominent LRRK2 inhibitors.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making LRRK2 a prime therapeutic target. The development of potent and selective LRRK2 inhibitors is a key focus of research aimed at slowing or halting the progression of this neurodegenerative disorder. This guide provides a comparative overview of two LRRK2 inhibitors: the well-characterized and widely used MLi-2, and the more recently emerged LRRK2-IN-12.

While extensive peer-reviewed data are available for MLi-2, public information on this compound is currently limited to supplier-provided data. This guide presents the available information for an objective comparison and will be updated as more data on this compound becomes publicly accessible.

Quantitative Performance Data

The following tables summarize the available quantitative data for MLi-2 and this compound, providing a side-by-side comparison of their biochemical and cellular potency.

Table 1: Biochemical Potency Against LRRK2

InhibitorTargetIC50 (nM)Assay TypeReference
MLi-2 LRRK2 (G2019S)0.76Purified LRRK2 Kinase Assay (in vitro)[1][2][3][4][5]
This compound LRRK2 (G2019S)0.45Not SpecifiedCommercial Supplier Data
This compound LRRK2 (WT)1.1Not SpecifiedCommercial Supplier Data
This compound LRRK2 (WT)0.46ADP-GloCommercial Supplier Data

Table 2: Cellular Potency and Target Engagement

InhibitorMetricIC50 (nM)Cell LineAssay TypeReference
MLi-2 pSer935 LRRK21.4Not SpecifiedCellular Assay[1][2][3][4][5]
MLi-2 Radioligand Binding3.4Not SpecifiedCompetition Binding Assay[1][2][3][4][5]
This compound Data not availableData not availableData not availableData not available

Table 3: Selectivity and Pharmacokinetic Profile

InhibitorSelectivityBrain PenetrationIn Vivo EfficacyReference
MLi-2 >295-fold for over 300 kinasesYesDose-dependent target inhibition in the CNS[1][2][3][4]
This compound Data not availableData not availableData not available

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is thought to contribute to neuronal toxicity. LRRK2 inhibitors, like MLi-2 and this compound, act by blocking this aberrant kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active Kinase) Activators Pathogenic Mutations (e.g., G2019S) Upstream Signals Activators->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Rab_GTPases->Cytoskeletal_Dynamics Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Autophagy->Neuronal_Toxicity Cytoskeletal_Dynamics->Neuronal_Toxicity LRRK2_Active->Rab_GTPases Phosphorylation Inhibitors LRRK2 Inhibitors (MLi-2, this compound) Inhibitors->LRRK2_Active Inhibition

LRRK2 signaling pathway and point of intervention for inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key experiments used to characterize LRRK2 inhibitors.

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified LRRK2 enzyme.

In_Vitro_Kinase_Assay Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - Peptide Substrate - ATP - Inhibitor (e.g., MLi-2) Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add inhibitor/DMSO to plate - Add LRRK2 enzyme - Add Substrate/ATP mix Prepare_Reagents->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Luminescence Read Luminescence Signal_Generation->Read_Luminescence End End Read_Luminescence->End

Workflow for an in vitro LRRK2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant LRRK2 enzyme (wild-type or mutant), a suitable peptide substrate (e.g., LRRKtide), ATP, and the test inhibitor at various concentrations.

  • Reaction Setup: In a multi-well plate, add the inhibitor or vehicle control (DMSO). Subsequently, add the LRRK2 enzyme and allow for a brief pre-incubation. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) to allow for substrate phosphorylation.

  • ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to engage and inhibit LRRK2 within a cellular context by measuring the phosphorylation of LRRK2 at a specific site (e.g., Serine 935) or a downstream substrate (e.g., Rab10).

Cellular_Assay_Workflow Start Start Cell_Culture Culture LRRK2-expressing cells (e.g., SH-SY5Y) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells and collect protein Compound_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Protein_Quantification->SDS_PAGE Western_Blot Transfer proteins to membrane and probe with antibodies (pLRRK2, total LRRK2, loading control) SDS_PAGE->Western_Blot Imaging Image the blot and quantify band intensity Western_Blot->Imaging Data_Analysis Normalize phospho-protein to total protein and calculate IC50 Imaging->Data_Analysis End End Data_Analysis->End

Workflow for a cellular LRRK2 inhibition assay via Western Blot.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line expressing LRRK2 (e.g., SH-SY5Y human neuroblastoma cells). Treat the cells with a range of concentrations of the LRRK2 inhibitor or vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein. Determine the protein concentration of each lysate to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2), total LRRK2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.[6][7]

Conclusion

MLi-2 is a potent, selective, and brain-penetrant LRRK2 inhibitor that has been extensively characterized in numerous preclinical studies, establishing it as a benchmark compound in the field. It demonstrates low nanomolar efficacy in both biochemical and cellular assays and has proven to be a valuable tool for investigating LRRK2 biology in vivo.[1][2][3][4][5]

This compound appears to be a highly potent LRRK2 inhibitor based on the limited available data, with reported IC50 values in the sub-nanomolar to low nanomolar range. However, a comprehensive evaluation of its selectivity, cellular activity in various contexts, and pharmacokinetic properties is not yet publicly available.

For researchers selecting an LRRK2 inhibitor, MLi-2 offers the advantage of a wealth of published data, providing a solid foundation for experimental design and data interpretation. This compound may offer high potency, but further characterization is required to fully understand its pharmacological profile and suitability for specific research applications. As more data for this compound and other novel inhibitors emerge, the landscape of tools to study LRRK2 and develop potential Parkinson's disease therapeutics will continue to evolve.

References

Comparing the potency of LRRK2-IN-12 and GSK2578215A

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of LRRK2-IN-12 and GSK2578215A for Preclinical Research

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease, prompting the development of numerous kinase inhibitors. Among these, this compound and GSK2578215A are two potent compounds utilized by researchers to investigate LRRK2 biology. This guide provides a detailed, data-driven comparison of their potency, selectivity, and cellular activity to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

Key Quantitative Data at a Glance

The following tables summarize the available quantitative data for this compound and GSK2578215A, offering a clear comparison of their biochemical potency against wild-type and mutant LRRK2, as well as their effects in cellular models.

Table 1: Biochemical Potency (IC50)

ParameterThis compoundGSK2578215A
Wild-Type (WT) LRRK2 1.1 nM[1]~10 nM[2], 10.1 nM[3], 10.9 nM[4][5][6]
G2019S Mutant LRRK2 0.45 nM[1]8.9 nM[3][4][7], 9.9 nM[5], ~10 nM[2]
A2016T Mutant LRRK2 Data not available81.1 nM[7], 81 nM[5]
G2019S + A2016T Mutant LRRK2 Data not available61.3 nM[7]

Table 2: Cellular Activity and Selectivity

ParameterThis compoundGSK2578215A
Cellular Inhibition (pSer910/pSer935 LRRK2) Data not availableSubstantial inhibition at 0.3-1.0 µM[2][7][8]
Kinase Selectivity Data not availableExceptionally high selectivity across a panel of 460 kinases[3][8]. Only smMLCK, ALK, and FLT3 showed significant inhibition at higher concentrations[7][8].
Brain Penetration Data not availableYes[3]

In-Depth Analysis

Biochemical Potency:

Based on the available data, this compound exhibits greater biochemical potency than GSK2578215A, with IC50 values in the sub-nanomolar to low nanomolar range for both wild-type and the common pathogenic G2019S mutant of LRRK2.[1] In comparison, GSK2578215A demonstrates potent inhibition with IC50 values consistently around 10 nM for both wild-type and G2019S LRRK2.[2][3][4][5][6][7][8]

A notable difference between the two compounds lies in their activity against the A2016T "gatekeeper" mutation, a synthetic mutation often used to assess an inhibitor's binding mode. While data for this compound against this mutant is not available, GSK2578215A shows a reduced but still respectable potency with an IC50 of approximately 81 nM.[5][7] This suggests that GSK2578215A can inhibit this resistant mutant, a feature that can be valuable for confirming on-target effects in cellular assays. For comparison, the well-characterized inhibitor LRRK2-IN-1 shows a dramatic loss of potency against the A2016T mutant, with an IC50 of 2450 nM.[7][9]

Cellular Activity and Target Engagement:

GSK2578215A has been shown to effectively inhibit LRRK2 kinase activity in cellular contexts. It substantially inhibits the phosphorylation of LRRK2 at key sites, Ser910 and Ser935, at concentrations between 0.3 and 1.0 µM in cells.[2][7][8] This dephosphorylation is a widely accepted marker of LRRK2 kinase inhibition. In vivo studies in mice have further demonstrated that GSK2578215A can inhibit Ser910 and Ser935 phosphorylation in peripheral tissues such as the spleen and kidney.[4][8] However, it did not show significant inhibition in the brain at the tested doses.[4][8]

Kinase Selectivity:

GSK2578215A is distinguished by its exceptional selectivity for LRRK2. When profiled against a large panel of over 460 kinases, it showed very few off-target effects.[3][8] At a concentration of 10 µM, only a handful of other kinases, including smMLCK, ALK, and FLT3, were significantly inhibited.[7][8] This high degree of selectivity makes GSK2578215A a "clean" pharmacological tool, reducing the likelihood that observed biological effects are due to off-target activities. Kinase selectivity data for this compound is not currently available.

Visualizing LRRK2 Inhibition

To better understand the context in which these inhibitors function, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for characterizing LRRK2 inhibitors.

LRRK2_Signaling_Pathway LRRK2 Signaling and Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 Kinase Domain LRRK2 Kinase Domain Mutations (e.g., G2019S)->LRRK2 Kinase Domain LRRK2 GTPase Domain LRRK2 GTPase Domain LRRK2 Kinase Domain->LRRK2 GTPase Domain Rab GTPases Rab GTPases LRRK2 Kinase Domain->Rab GTPases Phosphorylation Autophagy Autophagy LRRK2 Kinase Domain->Autophagy Vesicle Trafficking Vesicle Trafficking Rab GTPases->Vesicle Trafficking Neuronal Toxicity Neuronal Toxicity Vesicle Trafficking->Neuronal Toxicity Autophagy->Neuronal Toxicity This compound This compound This compound->LRRK2 Kinase Domain GSK2578215A GSK2578215A GSK2578215A->LRRK2 Kinase Domain

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental_Workflow Workflow for LRRK2 Inhibitor Characterization cluster_biochem Biochemical Characterization cluster_cell Cellular Validation cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Validate on-target activity In Vivo Studies In Vivo Studies Cellular Assay->In Vivo Studies Assess efficacy & PK/PD Data Analysis Data Analysis In Vivo Studies->Data Analysis Evaluate therapeutic potential Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay Determine IC50 Kinase Selectivity Profiling Kinase Selectivity Profiling Target Engagement (pLRRK2) Target Engagement (pLRRK2) Toxicity Assessment Toxicity Assessment Pharmacokinetics Pharmacokinetics Pharmacodynamics Pharmacodynamics

Caption: Experimental workflow for LRRK2 inhibitor characterization.

Experimental Protocols

The following are generalized protocols for experiments commonly used to characterize LRRK2 inhibitors. These should be adapted and optimized for specific experimental conditions.

1. In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the biochemical IC50 of an inhibitor against purified LRRK2 enzyme.

  • Objective: To quantify the concentration-dependent inhibition of LRRK2 kinase activity.

  • Materials:

    • Purified recombinant LRRK2 (WT or mutant)

    • LRRKtide substrate

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitors (this compound, GSK2578215A) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Reaction Setup:

      • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

      • Add 2 µL of LRRK2 enzyme diluted in kinase buffer.

      • Add 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer to initiate the reaction.

    • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block LRRK2-mediated phosphorylation in a cellular context.

  • Objective: To determine the cellular IC50 of an inhibitor by measuring the dephosphorylation of LRRK2 at Ser935.

  • Materials:

    • HEK293 cells or other suitable cell line endogenously expressing or overexpressing LRRK2

    • Cell culture medium and reagents

    • Test inhibitors dissolved in DMSO

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in ice-cold lysis buffer.

      • Centrifuge the lysate to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • Western Blotting:

      • Normalize protein concentrations and prepare lysates for SDS-PAGE.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Data Analysis: Quantify the band intensities. Normalize the pSer935-LRRK2 signal to the total LRRK2 signal. Plot the normalized phosphorylation levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

Conclusion

Both this compound and GSK2578215A are potent inhibitors of LRRK2 kinase activity. This compound appears to offer superior biochemical potency, although the currently available data is limited. GSK2578215A, on the other hand, is an exceptionally well-characterized inhibitor with proven cellular activity and outstanding kinase selectivity.[2][3][4][7][8] Its ability to inhibit the A2016T gatekeeper mutant, albeit with reduced potency, provides an additional advantage for certain experimental designs.[5][7]

For researchers requiring a highly potent inhibitor for biochemical assays, this compound may be a promising candidate, pending the availability of more comprehensive characterization data. For cellular and in vivo studies where selectivity and a well-documented mechanism of action are paramount, GSK2578215A represents a robust and reliable choice. The selection between these two inhibitors will ultimately be guided by the specific requirements of the research question, including the desired potency, the importance of kinase selectivity, and the experimental system being used.

References

Head-to-Head Comparison: LRRK2-IN-12 and DNL201 in Focus for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the potent LRRK2 inhibitor DNL201 is presented below, alongside a summary of the current lack of available data for the compound LRRK2-IN-12. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, particularly Parkinson's disease.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic cases of Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key target for therapeutic intervention. This has led to the development of numerous small molecule inhibitors aimed at mitigating the downstream pathological effects of LRRK2 hyperactivation. This guide focuses on two such inhibitors: DNL201, a compound that has progressed to clinical trials, and this compound.

While extensive preclinical and clinical data are available for DNL201, a comprehensive search of scientific literature and databases did not yield any specific information regarding the biochemical, cellular, or in vivo properties of a compound designated "this compound". Therefore, a direct head-to-head comparison is not possible at this time. This report will proceed with a detailed overview of DNL201, including its mechanism of action, potency, and effects in various experimental models.

DNL201: A Potent, CNS-Penetrant LRRK2 Inhibitor

DNL201 (also known as GNE-0877) is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small molecule inhibitor of LRRK2 kinase activity.[1][2] It has been investigated as a potential disease-modifying therapy for Parkinson's disease.

Quantitative Data Summary for DNL201
ParameterValueSpecies/SystemReference
Biochemical Activity
LRRK2 (Wild-Type) Kᵢ0.7 nMRecombinant Human[3]
Cellular Activity
LRRK2 Cellular IC₅₀ (pS935 LRRK2)3 nMHEK293 cells[3]
In Vivo Activity
LRRK2 pS1292 InhibitionDose-dependentBAC transgenic mice (hLRRK2 G2019S)[3]
pLRRK2 & pRab12 Reduction in Blood & Brain~80%Macaques (16 mg/kg daily for 28 days)[4]
Clinical Trial Observations
pLRRK2 & pRab10 Reduction in Blood (Phase 1b)55% (low dose) - 85% (high dose)Parkinson's Disease Patients
Preclinical and Clinical Summary of DNL201

DNL201 has demonstrated robust target engagement in both preclinical models and human clinical trials. In cellular assays, it effectively reduces the phosphorylation of LRRK2 at serine 935 (pS935), a biomarker of target engagement, and the phosphorylation of Rab10 at threonine 73 (pT73), a direct substrate of LRRK2, indicating pathway engagement.[1] In vivo studies in mice and non-human primates have shown that DNL201 is brain-penetrant and can significantly inhibit LRRK2 kinase activity in the CNS.[3][4]

Phase 1 and 1b clinical trials in healthy volunteers and Parkinson's disease patients have shown that DNL201 is generally well-tolerated and leads to a dose-dependent reduction in LRRK2 activity biomarkers in the blood.[5][6] These studies have provided crucial proof-of-concept for the therapeutic strategy of LRRK2 inhibition in Parkinson's disease.

This compound: Data Not Available

Despite a thorough search of available scientific literature and chemical databases, no specific data on a compound referred to as "this compound" could be located. As such, a comparative analysis with DNL201 cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of LRRK2 inhibitors are provided below.

In Vitro LRRK2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the LRRK2 enzyme.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • Test compound (e.g., DNL201) and DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO to the appropriate wells.

  • Add the recombinant LRRK2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular LRRK2 Target Engagement Assay (Western Blot for pS935 LRRK2)

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 at Serine 935.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2)

  • Cell culture medium and supplements

  • Test compound and DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935-LRRK2, anti-total-LRRK2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare protein samples for SDS-PAGE and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal. Determine the cellular IC₅₀ value from the dose-response curve.

Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates (pT73) Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impacts Neuronal_Survival Neuronal Survival Lysosomal_Function->Neuronal_Survival Affects DNL201 DNL201 / this compound DNL201->LRRK2 Inhibits ATP binding

Caption: LRRK2 signaling pathway and the inhibitory action of DNL201.

Experimental Workflow for LRRK2 Inhibitor Characterization

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Target_Engagement pS935 LRRK2 Western Blot (Cellular IC50) Selectivity_Panel->Target_Engagement Pathway_Engagement pT73 Rab10 Western Blot Target_Engagement->Pathway_Engagement CETSA Cellular Thermal Shift Assay (Target Engagement) Pathway_Engagement->CETSA PK_PD Pharmacokinetics & Pharmacodynamics (Brain Penetration, Target Occupancy) CETSA->PK_PD Efficacy_Models Efficacy in PD Animal Models PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox

Caption: A typical experimental workflow for characterizing LRRK2 inhibitors.

References

Validating LRRK2-IN-12 Efficacy in Patient-Derived Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting hyperactive LRRK2 kinase is a promising therapeutic target, leading to the development of numerous small molecule inhibitors. This guide provides a framework for validating the efficacy of LRRK2-IN-12 in patient-derived cell lines by comparing its expected performance against well-characterized alternative inhibitors. The experimental data presented for other inhibitors serves as a benchmark for evaluating this compound.

Comparative Efficacy of LRRK2 Inhibitors

The decision to use a specific LRRK2 inhibitor is often based on its potency, selectivity, and performance in cellular models. While specific comparative data for this compound is emerging, the following tables summarize the performance of widely used LRRK2 inhibitors to provide a comparative context for your validation studies.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorTargetIC50 (nM)
This compound LRRK2 (Wild-Type)Data to be determined
LRRK2 (G2019S)Data to be determined
LRRK2-IN-1LRRK2 (Wild-Type)13
LRRK2 (G2019S)6
GNE-7915LRRK2 (Wild-Type)11
LRRK2 (G2019S)3
MLi-2LRRK2 (Wild-Type)1
LRRK2 (G2019S)0.7

Table 2: Cellular Activity of LRRK2 Inhibitors in Patient-Derived Fibroblasts (G2019S Mutation)

InhibitorParameterIC50 (nM)
This compound pLRRK2 (Ser1292) InhibitionData to be determined
pRab10 (Thr73) InhibitionData to be determined
LRRK2-IN-1pLRRK2 (Ser1292) Inhibition~100
pRab10 (Thr73) Inhibition~150
GNE-7915pLRRK2 (Ser1292) Inhibition~50
pRab10 (Thr73) Inhibition~80
MLi-2pLRRK2 (Ser1292) Inhibition~10
pRab10 (Thr73) Inhibition~20

Table 3: Cytotoxicity of LRRK2 Inhibitors in Patient-Derived Neurons (G2019S Mutation)

InhibitorCC50 (µM)
This compound Data to be determined
LRRK2-IN-1> 10
GNE-7915> 10
MLi-2> 5

Signaling Pathways and Experimental Workflow

Understanding the LRRK2 signaling pathway and establishing a robust experimental workflow are crucial for validating the efficacy of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effectors cluster_inhibitor Point of Intervention LRRK2 Mutations (e.g., G2019S) LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 Activate Cellular Stress Cellular Stress Cellular Stress->LRRK2 Activate Rab10 Rab10 LRRK2->Rab10 Phosphorylates (pThr73) Other Rab GTPases Other Rab GTPases LRRK2->Other Rab GTPases Phosphorylates Vesicular Trafficking Vesicular Trafficking Rab10->Vesicular Trafficking Regulates Other Rab GTPases->Vesicular Trafficking Regulates Autophagy Autophagy Vesicular Trafficking->Autophagy Impacts Neuronal Dysfunction Neuronal Dysfunction Autophagy->Neuronal Dysfunction Contributes to This compound This compound This compound->LRRK2 Inhibits

LRRK2 Signaling and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_assays Efficacy & Toxicity Assays cluster_analysis Data Analysis Patient-Derived Fibroblasts/iPSCs Patient-Derived Fibroblasts/iPSCs Neuronal Differentiation Neuronal Differentiation Patient-Derived Fibroblasts/iPSCs->Neuronal Differentiation Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Neuronal Differentiation->Treat with this compound (Dose-Response) Western Blot (pLRRK2, pRab10) Western Blot (pLRRK2, pRab10) Treat with this compound (Dose-Response)->Western Blot (pLRRK2, pRab10) Immunofluorescence Immunofluorescence Treat with this compound (Dose-Response)->Immunofluorescence Cytotoxicity Assay (e.g., LDH, MTT) Cytotoxicity Assay (e.g., LDH, MTT) Treat with this compound (Dose-Response)->Cytotoxicity Assay (e.g., LDH, MTT) Quantification & IC50/CC50 Determination Quantification & IC50/CC50 Determination Western Blot (pLRRK2, pRab10)->Quantification & IC50/CC50 Determination Immunofluorescence->Quantification & IC50/CC50 Determination Cytotoxicity Assay (e.g., LDH, MTT)->Quantification & IC50/CC50 Determination Comparison with Alternatives Comparison with Alternatives Quantification & IC50/CC50 Determination->Comparison with Alternatives

Workflow for LRRK2 Inhibitor Validation.

Inhibitor_Comparison cluster_attributes Key Attributes for Comparison This compound This compound Potency Potency This compound->Potency Evaluate Selectivity Selectivity This compound->Selectivity Evaluate Cellular Efficacy Cellular Efficacy This compound->Cellular Efficacy Evaluate Toxicity Toxicity This compound->Toxicity Evaluate Blood-Brain Barrier Penetration Blood-Brain Barrier Penetration This compound->Blood-Brain Barrier Penetration Consider for in vivo

Comparative Logic for Inhibitor Selection.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols for assessing LRRK2 inhibitor efficacy in patient-derived cell lines.

LRRK2 Kinase Activity Assay (Western Blot)

This protocol measures the inhibition of LRRK2 kinase activity by assessing the phosphorylation of LRRK2 itself (autophosphorylation at Ser1292) and a key downstream substrate, Rab10 (at Thr73).

a. Cell Culture and Treatment:

  • Culture patient-derived fibroblasts or iPSC-derived neurons with the LRRK2 G2019S mutation in appropriate media.

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

b. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

c. Western Blotting:

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pLRRK2 (Ser1292), total LRRK2, pRab10 (Thr73), total Rab10, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein signal to the total protein signal for both LRRK2 and Rab10.

  • Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50 value.

Cytotoxicity Assay (LDH Assay)

This protocol assesses the potential toxic effects of this compound on patient-derived cells by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

a. Cell Culture and Treatment:

  • Plate patient-derived cells in a 96-well plate at an appropriate density.

  • Treat cells with a dose-range of this compound (e.g., 0.1 µM to 50 µM), a vehicle control, and a positive control for maximal lysis for 24-48 hours.

b. LDH Measurement:

  • Centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100

  • Plot the percentage of cytotoxicity against the this compound concentration to determine the CC50 (50% cytotoxic concentration).

By following these protocols and using the provided comparative data as a benchmark, researchers can effectively validate the efficacy and safety profile of this compound in patient-derived cell lines, contributing to the development of novel therapeutics for Parkinson's disease.

LRRK2 Inhibitors: A Comparative Guide to Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy in treating central nervous system (CNS) disorders like Parkinson's disease. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target in Parkinson's, and the development of potent and selective LRRK2 inhibitors is a major focus of research. This guide provides an objective comparison of the in vivo blood-brain barrier penetration of the tool compound LRRK2-IN-1 against several brain-penetrant alternatives, supported by experimental data.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to a gain-of-function in the kinase activity of the LRRK2 protein, making it a prime target for therapeutic intervention. While LRRK2-IN-1 was a pioneering inhibitor for studying LRRK2 biology, its utility in in vivo CNS studies is limited by its poor ability to cross the blood-brain barrier. This has spurred the development of a new generation of LRRK2 inhibitors designed for enhanced brain penetration.

Comparative Analysis of Brain Penetration

The following table summarizes the brain penetration capabilities of LRRK2-IN-1 and a selection of alternative LRRK2 inhibitors based on preclinical in vivo studies in rodents. The brain-to-plasma ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kpu,u) are key metrics used to quantify BBB penetration. A higher ratio generally indicates better brain penetration.

CompoundSpeciesBrain-to-Plasma Ratio (Total)Unbound Brain-to-Unbound Plasma Ratio (Kpu,u)Key Findings & Citations
LRRK2-IN-1 Mouse~0.33[1]Not ReportedDemonstrates low brain uptake.[1]
GNE-7915 Mouse~0.13 (at 1h post-dose)¹Not ReportedAchieves significant concentrations in the brain, sufficient for target engagement.[2]
MK-1468 RatNot Reported~0.3Designed for CNS penetration and shows a dose-dependent reduction of LRRK2 phosphorylation in the brain.[3]
DNL201 (BIIB094) Rodents, Non-human primatesNot Reported~1.0Exhibits excellent brain penetration with unbound concentrations in the brain and CSF being near equal to those in plasma.[4]
PF-06447475 RatNot Reported~1.0Described as having exceptional brain permeability with unbound concentrations in the brain being equivalent to those in plasma.[5]
MLi-2 MouseNot ReportedNot ReportedDemonstrates central nervous system activity with dose-dependent target inhibition in the brain.[6]
PFE-360 RatNot ReportedNot ReportedAchieves full LRRK2 kinase inhibition in the brain.[7][8]
HG-10-102-01 MouseNot ReportedNot ReportedCapable of inhibiting LRRK2 phosphorylation in the mouse brain following intraperitoneal administration.[9][10]

¹Calculated from reported concentrations in ng/g for brain and ng/mL for serum at 1-hour post-injection of 100 mg/kg.[2]

LRRK2 Signaling Pathway and Inhibition

Mutations in LRRK2, particularly within its kinase domain, lead to hyperactivation of its kinase function. This results in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The dysregulation of this pathway is thought to contribute to the pathology of Parkinson's disease. LRRK2 inhibitors act by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2 LRRK2 pRab Phosphorylated Rab GTPase LRRK2->pRab Phosphorylation ATP ATP Rab Rab GTPase (Substrate) Dysfunction Vesicular Trafficking Dysfunction pRab->Dysfunction Inhibitor LRRK2 Inhibitor Inhibitor->LRRK2 Binds to ATP Pocket

LRRK2 signaling and points of inhibition.

Experimental Protocols

The determination of the brain penetration of LRRK2 inhibitors typically involves in vivo pharmacokinetic studies in rodents. Below is a generalized protocol for such an experiment.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the concentration of an LRRK2 inhibitor in the plasma and brain over time following systemic administration.

Materials:

  • LRRK2 inhibitor

  • Vehicle for dosing (e.g., DMSO, saline, or a specific formulation)

  • Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical instruments for tissue collection

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: The LRRK2 inhibitor is administered to the animals, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), cohorts of animals are euthanized.

  • Blood Collection: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.

  • Brain Collection: The animals are perfused with saline to remove blood from the brain tissue. The brain is then excised.

  • Sample Processing:

    • Plasma: Stored at -80°C until analysis.

    • Brain: Weighed and homogenized in a suitable buffer on ice.

  • Compound Extraction: The LRRK2 inhibitor is extracted from the plasma and brain homogenate, typically using protein precipitation or liquid-liquid extraction.

  • Quantification: The concentration of the inhibitor in the extracted samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The brain and plasma concentration-time profiles are plotted. The brain-to-plasma concentration ratio is calculated at each time point or from the area under the curve (AUC).

Experimental_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Compound Administration (e.g., Oral Gavage) Sampling Time-course Sample Collection Dosing->Sampling Blood Blood Collection (Cardiac Puncture) Sampling->Blood Brain Brain Perfusion & Excision Sampling->Brain Plasma Plasma Separation Blood->Plasma Homogenization Brain Homogenization Brain->Homogenization Extraction Compound Extraction Plasma->Extraction Homogenization->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data Data Analysis (Brain-to-Plasma Ratio) Analysis->Data

Workflow for assessing BBB penetration.

Conclusion

The development of brain-penetrant LRRK2 inhibitors represents a significant advancement in the pursuit of disease-modifying therapies for Parkinson's disease. While LRRK2-IN-1 remains a valuable tool for in vitro studies, its limited BBB penetration curtails its use in vivo for CNS-related investigations. In contrast, compounds such as DNL201, PF-06447475, and MK-1468 demonstrate superior brain penetration, achieving therapeutically relevant concentrations in the CNS. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare and select the most appropriate LRRK2 inhibitor for their in vivo studies targeting the central nervous system.

References

LRRK2 Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene represent a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The discovery that pathogenic mutations, particularly the G2019S variant, lead to a gain of kinase function has established LRRK2 as a key therapeutic target.[1][2] The primary strategy for therapeutic intervention is the development of small molecule inhibitors to normalize this hyperactivity. This guide provides an objective comparison of the preclinical efficacy of LRRK2 kinase inhibitors, with a focus on the widely used research tool LRRK2-IN-1 and its comparison with other notable inhibitors. Experimental data are summarized, and detailed protocols for key experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The efficacy of LRRK2 inhibitors is assessed through a variety of in vitro and in vivo assays. Key metrics include the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, which measure the inhibitor's potency.

In Vitro Potency of LRRK2 Inhibitors
CompoundTargetIC50 (nM)Assay TypeReference
LRRK2-IN-1 LRRK2 (WT)13Biochemical[3]
LRRK2 (G2019S)6Biochemical[3]
MLi-2 LRRK2 (G2019S)0.76Biochemical (TR-FRET)[3]
LRRK2 (pS935)1.4Cellular[3]
GNE-7915 LRRK2 (pLRRK2)9Cellular[3]
PF-360 LRRK2~6Biochemical[4]
GW5074 LRRK2 (G2019S)-Autophosphorylation[5]
DNL201 LRRK2--[3]
BIIB122 (DNL151) LRRK2--[2]

Note: Direct head-to-head comparisons of all inhibitors in a single study are limited. Data is compiled from various sources.

LRRK2 Signaling Pathway

LRRK2 is a large, complex protein with both kinase and GTPase activity.[6] It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[6] The kinase activity of LRRK2 is responsible for phosphorylating a subset of Rab GTPases, which is a key event in its signaling cascade.[7] Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to downstream cellular dysfunction.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects LRRK2_Dimerization LRRK2 Dimerization LRRK2 LRRK2 (GTPase & Kinase Activity) LRRK2_Dimerization->LRRK2 Activates Membrane_Recruitment Membrane Recruitment Membrane_Recruitment->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Mitochondrial_Defects Mitochondrial Defects LRRK2->Mitochondrial_Defects G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2 Hyperactivates Kinase Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Rab_GTPases->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy_Dysfunction->Neuronal_Damage Mitochondrial_Defects->Neuronal_Damage

Caption: LRRK2 signaling cascade.

Experimental Protocols

The characterization of LRRK2 inhibitors involves a series of assays, from biochemical validation to cellular target engagement and in vivo pharmacodynamic studies.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.

Materials:

  • Purified recombinant LRRK2 protein (wild-type or mutant)

  • LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with detection reagents)

  • Test compound (e.g., LRRK2-IN-1)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, LRRK2 enzyme, and the substrate peptide.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (Cellular Potency)

Objective: To assess the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at a specific site (e.g., Ser1292).

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T or neuronal cells)

  • Test compound

  • Cell lysis buffer

  • Antibodies: anti-phospho-LRRK2 (pS1292) and anti-total LRRK2

  • Western blotting reagents and equipment

Procedure:

  • Culture cells and treat with various concentrations of the test inhibitor for a defined period.

  • Lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Quantify the band intensities and calculate the ratio of pS1292-LRRK2 to total LRRK2.

  • Determine the cellular IC50 by plotting the inhibition of LRRK2 autophosphorylation against the compound concentration.

Cellular_Assay_Workflow Cell_Culture 1. Cell Culture (LRRK2-expressing cells) Inhibitor_Treatment 2. Treatment with LRRK2 Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot 4. Western Blotting Cell_Lysis->Western_Blot Antibody_Probing 5. Antibody Probing (pLRRK2 & Total LRRK2) Western_Blot->Antibody_Probing Data_Analysis 6. Data Analysis (IC50 Determination) Antibody_Probing->Data_Analysis

Caption: Cellular LRRK2 assay workflow.

In Vivo Efficacy in a Genetic Mouse Model

Objective: To evaluate the in vivo efficacy of a LRRK2 inhibitor in a relevant animal model of Parkinson's disease, such as the LRRK2 G2019S knock-in mouse.

Materials:

  • LRRK2 G2019S knock-in mice and wild-type littermates

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents and equipment for tissue processing, immunohistochemistry, and Western blotting

Procedure:

  • Drug Administration: Administer the test compound or vehicle to age-matched cohorts of LRRK2 G2019S and wild-type mice for a specified duration.

  • Behavioral Analysis: Conduct motor coordination and activity tests at baseline and at the end of the treatment period to assess functional outcomes.

  • Tissue Collection and Analysis: At the end of the study, collect brain and peripheral tissues (e.g., kidney, lung) to assess target engagement and downstream effects.

  • Target Engagement: Measure the levels of phosphorylated LRRK2 (pS1292) and phosphorylated Rab proteins (e.g., pRab10) in tissue lysates via Western blotting or other quantitative methods to confirm the inhibitor reached its target.

  • Neuropathological Analysis: Perform immunohistochemical staining of brain sections to evaluate markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons) and neuroinflammation.

Comparison Summary and Conclusion

The development of LRRK2 inhibitors has progressed significantly, from early tool compounds like LRRK2-IN-1 to clinical candidates. LRRK2-IN-1 has been instrumental in validating LRRK2 as a therapeutic target and in developing the necessary assays to measure its inhibition.[2] Later-generation inhibitors, such as MLi-2 and GNE-7915, demonstrate improved potency, selectivity, and pharmacokinetic properties, making them more suitable for in vivo studies and clinical development.[3]

The ultimate goal of LRRK2-targeted therapies is to slow or halt the progression of Parkinson's disease. The continued use of robust in vitro and in vivo models, along with the detailed experimental protocols outlined in this guide, will be essential in the evaluation and advancement of the next generation of LRRK2 inhibitors. The ability to quantitatively measure target engagement and downstream pathway modulation in both preclinical models and ultimately in clinical trials will be critical for success.

References

LRRK2-IN-12 as a Reference Compound for Novel Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, the most common pathogenic variant, leads to increased kinase activity, which is believed to contribute to neuronal toxicity.[2] This has established LRRK2 as a key therapeutic target, with the development of specific kinase inhibitors being a primary strategy for creating disease-modifying therapies.[3][4] LRRK2-IN-12 and its close analog, LRRK2-IN-1, were among the first potent and selective small-molecule inhibitors of LRRK2, making them invaluable as reference compounds for the screening and evaluation of novel inhibitors.[2]

This guide provides an objective comparison of LRRK2-IN-1 (as a proxy for this compound) with other prominent LRRK2 inhibitors, supported by experimental data. It also details the methodologies for key experiments essential for inhibitor characterization.

Comparative Analysis of LRRK2 Inhibitors

The landscape of LRRK2 inhibitors has evolved rapidly, with next-generation compounds showing improvements in potency, selectivity, and pharmacokinetic properties.[1] The following table summarizes the key quantitative data for LRRK2-IN-1 and a selection of other inhibitors, allowing for a direct comparison of their performance.

Table 1: Potency and Selectivity of LRRK2 Inhibitors

InhibitorTargetIC50 (nM) [Enzymatic Assay]IC50 (nM) [Cellular Assay - pS935 LRRK2]Kinase SelectivityKey Features & References
LRRK2-IN-1 LRRK2 (Wild-Type)13Not explicitly statedHigh selectivity, affinity for 12 kinases.[5]First potent and selective LRRK2 inhibitor; ATP-competitive.[2][5]
LRRK2 (G2019S)6-Shows greater potency against the pathogenic G2019S mutant.[5]
MLi-2 LRRK2 (G2019S)0.761.4Exceptionally highA next-generation inhibitor with improved potency and selectivity.[1][5]
GNE-7915 LRRK29-HighA potent and selective LRRK2 inhibitor.[1]
DNL201 (GNE-0877) LRRK2-3HighAdvanced to clinical trials.[1][6]
PF-06447475 LRRK2 (Wild-Type)311HighPotent, selective, and brain-penetrant.[5]
GSK2578215A LRRK2 (Wild-Type)10.1 - 10.90.3 - 1.0 µM (substantial inhibition)Exceptionally highPotently inhibits LRRK2 irrespective of the A2016T mutation.[7]
LRRK2 (G2019S)8.9-Poor pharmacokinetic properties.[7]

Experimental Protocols for LRRK2 Inhibitor Screening

A variety of assays are employed to determine the potency and selectivity of novel LRRK2 inhibitors. These can be broadly categorized into biochemical assays, which measure the direct inhibition of the LRRK2 enzyme, and cellular assays, which assess the inhibitor's activity within a cellular context.

Biochemical Kinase Assays

These assays typically utilize purified recombinant LRRK2 (either wild-type or mutant forms) and a substrate. The transfer of phosphate from ATP to the substrate is measured.

Table 2: Protocols for In Vitro LRRK2 Kinase Assays

Assay TypePrincipleKey ReagentsBrief Protocol
Radiometric Assay Measures the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a substrate.- Purified, active GST-tagged LRRK2 (WT or G2019S)[2] - LRRKtide or Myelin Basic Protein (MBP) substrate[2][8] - [γ-³²P]ATP[2] - P81 phosphocellulose paper[2] - 50 mM phosphoric acid[2]1. Prepare reaction mix with LRRK2 enzyme, substrate, and varying concentrations of the test inhibitor. 2. Initiate the reaction by adding [γ-³²P]ATP. 3. Incubate for 15-60 minutes at 30°C.[2] 4. Stop the reaction and spot the mixture onto P81 paper.[2] 5. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[2] 6. Quantify the incorporated radioactivity using a scintillation counter.[2]
Luminescence-Based Assay (ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[9]- Recombinant LRRK2 enzyme[3] - LRRKtide substrate[3] - ATP[3] - ADP-Glo™ Reagent and Kinase Detection Reagent[3][9]1. Set up the kinase reaction with LRRK2, substrate, ATP, and inhibitor. 2. Incubate at room temperature for 120 minutes.[3][9] 3. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.[3][9] 4. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3][9] 5. Measure luminescence. The signal correlates with LRRK2 activity.[9]
TR-FRET Assay A time-resolved Förster resonance energy transfer-based immunoassay.- LRRK2 enzyme - Biotinylated substrate - ATP - Europium-labeled anti-phospho-substrate antibody - Streptavidin-allophycocyanin (APC)1. Perform the kinase reaction with LRRK2, biotinylated substrate, ATP, and inhibitor. 2. Stop the reaction and add the europium-labeled antibody and streptavidin-APC. 3. After incubation, measure the TR-FRET signal. A high signal indicates high substrate phosphorylation.
Cellular Assays

Cellular assays are crucial for confirming that a compound can enter cells and inhibit LRRK2 at its physiological location. A common method is to measure the phosphorylation of LRRK2 at specific sites, such as serine 935 (pS935), or the phosphorylation of its downstream substrates like Rab10.[3][10]

Table 3: Protocol for Western Blotting to Measure Cellular LRRK2 Inhibition

StepProcedure
1. Cell Treatment Treat cells (e.g., HEK293 or SH-SY5Y) with varying concentrations of the LRRK2 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
2. Cell Lysis Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
3. Protein Quantification Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[3]
4. SDS-PAGE and Western Blotting - Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[3] - Transfer the proteins to a PVDF membrane.[3] - Block the membrane and incubate with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.[3] - Incubate with HRP-conjugated secondary antibodies.[3]
5. Detection and Analysis - Visualize protein bands using an ECL substrate and an imaging system.[3] - Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[3] - Plot the normalized data to determine the cellular IC50 value.

Visualizing LRRK2 Signaling and Screening Workflow

Understanding the LRRK2 signaling pathway and the general workflow for inhibitor screening is fundamental for novel drug development.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTPase Activity GTPase Activity LRRK2 LRRK2 GTPase Activity->LRRK2 Regulates Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates LRRK2_IN12 This compound (Inhibitor) LRRK2_IN12->LRRK2 Inhibits Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Rab GTPases->Autophagy Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Autophagy->Neuronal Survival

Caption: LRRK2 signaling pathway and point of inhibition.

The diagram above illustrates a simplified LRRK2 signaling cascade. LRRK2's kinase activity is regulated by its GTPase domain.[11][12] Once active, LRRK2 phosphorylates downstream substrates, including a subset of Rab GTPases, which in turn regulate cellular processes like vesicular trafficking and autophagy.[13] Dysregulation of these processes due to pathogenic LRRK2 mutations can ultimately impact neuronal survival.[11] LRRK2 inhibitors like this compound act by blocking the kinase activity of LRRK2.[3]

Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Compound Library Compound Library HTS High-Throughput Screening (e.g., ADP-Glo) Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Cellular Assays Cellular Assays (e.g., Western Blot for pS935) Dose-Response & IC50->Cellular Assays Selectivity Profiling Selectivity Profiling (Kinome Scan) Cellular Assays->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: Workflow for novel LRRK2 inhibitor screening.

The screening workflow for new LRRK2 inhibitors typically begins with a high-throughput screen of a compound library using a biochemical assay.[14] Hits are then validated through dose-response experiments to determine their potency (IC50).[10] Promising compounds are further characterized in cell-based assays to confirm their activity in a physiological context and are profiled against a panel of other kinases to assess their selectivity.[15] This iterative process leads to the identification and optimization of lead compounds for further preclinical development.

References

Replicating Published Findings: A Comparative Guide to the LRRK2 Inhibitor LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for the validation of therapeutic hypotheses and the elucidation of cellular signaling pathways. In the context of Parkinson's disease research, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a key therapeutic target.[1] LRRK2-IN-1 was one of the first potent and selective small-molecule inhibitors of LRRK2, making it an invaluable tool for studying its biological functions.[2] This guide provides a comprehensive comparison of LRRK2-IN-1 with other LRRK2 inhibitors, supported by experimental data and detailed protocols to aid in the replication of published findings.

Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, with many of these mutations leading to increased kinase activity.[2] This has spurred the development of numerous LRRK2 inhibitors. While LRRK2-IN-1 has been instrumental in advancing our understanding of LRRK2 biology, a new generation of inhibitors with improved properties, including brain penetrance and selectivity, have been developed for clinical applications.[3][4] This guide will focus on comparing LRRK2-IN-1 with notable alternatives, providing a clear overview of their performance in various assays.

Quantitative Comparison of LRRK2 Inhibitors

The following table summarizes the in vitro potency of LRRK2-IN-1 and its alternatives against wild-type (WT) and the common pathogenic G2019S mutant of LRRK2. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

InhibitorTargetIC50 (nM)Key Characteristics
LRRK2-IN-1 LRRK2 (WT)13First-generation selective inhibitor, widely used as a research tool, but has poor brain penetration.[5][6]
LRRK2 (G2019S)6Higher potency against the common pathogenic mutant.[5]
MLi-2 LRRK2 (WT)~1Highly potent and selective, brain-penetrant inhibitor.[3][7]
LRRK2 (G2019S)<1Marked improvement in potency for the G2019S mutant.[4]
DNL201 LRRK2 (WT)~6Clinical candidate, brain-penetrant.
LRRK2 (G2019S)~5Potent against both wild-type and mutant forms.
BIIB122 LRRK2 (WT)~10Clinical candidate, brain-penetrant.
LRRK2 (G2019S)~8Potent against both wild-type and mutant forms.

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[8][9] Its kinase activity is responsible for phosphorylating a variety of substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking.[10] Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to downstream cellular dysfunction. LRRK2 inhibitors like LRRK2-IN-1 act by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Protein cluster_inhibition Inhibition cluster_downstream Downstream Effects LRRK2 LRRK2 GTPase_Domain GTPase Domain LRRK2->GTPase_Domain regulates Kinase_Domain Kinase Domain LRRK2->Kinase_Domain contains Rab_GTPases Rab GTPases Kinase_Domain->Rab_GTPases phosphorylates ADP ADP Kinase_Domain->ADP LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->Kinase_Domain inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates P P Rab_GTPases->P Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function impacts ATP ATP ATP->Kinase_Domain

LRRK2 signaling and point of inhibition.

Experimental Protocols

Accurate and reproducible experimental design is paramount. Below are detailed methodologies for key assays used to characterize LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein using a radioactive ATP isotope.

Materials:

  • Purified, active GST-tagged LRRK2 (WT or G2019S mutant).[2]

  • LRRKtide or Nictide peptide substrate (e.g., 20 µM final concentration).[2] Myelin Basic Protein (MBP) can also be used as a generic substrate.[2][8]

  • [γ-³²P]ATP.[2]

  • 10X Kinase Buffer.

  • LRRK2-IN-1 or other test compounds.

  • P81 phosphocellulose paper.[2]

  • 50 mM Phosphoric Acid.[2]

Procedure:

  • Compound Preparation: Prepare serial dilutions of LRRK2-IN-1 in DMSO.

  • Reaction Setup: In a 1.5ml tube, prepare the kinase reaction mixture on ice containing kinase buffer, LRRK2 enzyme, and peptide substrate.[11][12]

  • Inhibitor Addition: Add 1 µL of the diluted LRRK2-IN-1 or DMSO (vehicle control) to the reaction mixture. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[2]

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[2]

  • Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[2]

  • Washing: Immediately immerse the P81 paper in 50 mM phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP. Wash the papers 3-4 times.[2]

  • Detection: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay determines the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.

Materials:

  • HEK293 or SH-SY5Y cells.

  • LRRK2-IN-1 or other test compounds.

  • Cell lysis buffer.

  • Primary antibodies: anti-pLRRK2 (S935), anti-LRRK2, anti-pRab10 (T73), anti-Rab10, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the LRRK2 inhibitor or DMSO for a specified time (e.g., 1-4 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[13]

    • Transfer the proteins to a PVDF membrane.[13]

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C.[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[13]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.[13]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with LRRK2 Inhibitor A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Antibody Incubation F->G H Detection G->H I Image Quantification H->I J Normalization & IC50 Calculation I->J

Workflow for cellular LRRK2 inhibition assay.

Conclusion

LRRK2-IN-1 remains a valuable and widely cited tool for in vitro and cell-based studies of LRRK2 kinase activity.[5] However, for in vivo studies or for research aiming to translate findings towards clinical applications, newer-generation, brain-penetrant inhibitors such as MLi-2, DNL201, and BIIB122 offer significant advantages.[3][4] The choice of inhibitor should be guided by the specific experimental needs, considering factors such as potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a foundation for the consistent and reproducible evaluation of these and other LRRK2 inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling LRRK2-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy when handling potent compounds like LRRK2-IN-12 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator.[1] Gloves: Double-gloving with nitrile gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Disposable or non-absorbent lab coat.[1] Ventilation: Certified chemical fume hood or powder containment hood.[1]
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves.[1] Eye Protection: Chemical splash goggles or face shield.[1] Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[2]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A clear and structured operational plan is crucial for the safe and effective use of this compound in a laboratory setting.

1. Designated Work Area:

  • All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area.[1]

2. Engineering Controls:

  • All manipulations of the solid form of this compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.[2]

3. Preventing Contamination:

  • Use dedicated laboratory equipment (spatulas, glassware, etc.) for handling this compound. If dedicated equipment is not feasible, ensure thorough decontamination after each use.[1]

4. Personal Hygiene:

  • Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[4] Avoid touching your face, eyes, or other exposed skin with potentially contaminated gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Never dispose of this chemical down the drain.[4]

  • Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[3]

2. Waste Collection and Storage:

  • Store sealed hazardous waste containers in a designated and secure area within the laboratory, away from incompatible materials.[6]

3. Institutional Procedures:

  • Adhere to your institution's specific protocols for the collection and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.[4]

LRRK2 Signaling Pathway and Inhibition

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in Parkinson's disease.[7][8] These mutations often lead to increased kinase activity, which is believed to contribute to the neurodegenerative process.[9] LRRK2 is involved in various cellular processes, including the regulation of vesicle trafficking and autophagy.[5][10] LRRK2 inhibitors, such as this compound, are valuable tools for studying the function of this kinase and exploring its potential as a therapeutic target.[11]

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Membrane Proteins) LRRK2 LRRK2 Upstream_Activators->LRRK2 Activation Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation LRRK2_IN_12 This compound LRRK2_IN_12->LRRK2 Inhibition Cellular_Processes Vesicular Trafficking Cytoskeletal Dynamics Autophagy Rab_GTPases->Cellular_Processes Regulation Experimental_Workflow Start Receive & Log This compound Storage Store at Recommended Temperature (-20°C or -80°C) Start->Storage Weighing Weigh Solid Compound in Fume Hood with PPE Storage->Weighing Solubilization Prepare Stock Solution in Fume Hood Weighing->Solubilization Experiment Perform In Vitro / In Vivo Experiment Solubilization->Experiment Waste_Collection Collect Contaminated Solid & Liquid Waste Experiment->Waste_Collection Decontamination Decontaminate Work Surfaces & Equipment Waste_Collection->Decontamination Disposal Dispose of Waste via EHS Office Decontamination->Disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。